molecular formula C10H6F3NO B1334177 2-Hydroxy-4-(trifluoromethyl)quinoline CAS No. 25199-84-2

2-Hydroxy-4-(trifluoromethyl)quinoline

Cat. No.: B1334177
CAS No.: 25199-84-2
M. Wt: 213.16 g/mol
InChI Key: UUROBWTVZZNDFD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-5-9(15)14-8-4-2-1-3-6(7)8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROBWTVZZNDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374751
Record name 2-Hydroxy-4-(trifluoromethyl)quinoline
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25199-84-2
Record name 4-(Trifluoromethyl)-2(1H)-quinolinone
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Record name 2-Hydroxy-4-(trifluoromethyl)quinoline
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Record name 25199-84-2
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group onto the quinoline scaffold significantly enhances metabolic stability, lipophilicity, and biological target affinity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document details its physicochemical properties, synthesis protocols, characterization methodologies, and biological significance.

Physicochemical and Structural Properties

This compound is a solid, organic compound that belongs to the quinoline family. It is characterized by a quinoline core substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This compound exists in tautomeric equilibrium with its quinolone form, 4-(Trifluoromethyl)quinolin-2(1H)-one. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring system.

Quantitative physicochemical data for this compound are summarized below. It should be noted that there are discrepancies in the reported values for melting point and appearance across different suppliers, which may be due to differences in purity or crystalline form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25199-84-2
Molecular Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol
Appearance White to colorless solid
Melting Point >240 °CN/A
Boiling Point 284 °CN/A
Density 1.391 g/cm³N/A
Flash Point 126 °CN/A
Storage Sealed in dry, Room TemperatureN/A

Synthesis of this compound

The most commonly cited synthesis of this compound involves a condensation reaction between aniline and ethyl-4,4,4-trifluoroacetoacetate, followed by an acid-catalyzed intramolecular cyclization. This method, often referred to as a variation of the Conrad-Limpach synthesis, is robust and yields the desired product in good quantities.

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_workup Workup & Purification cluster_product Final Product A Aniline R1 Heat to Reflux (130°C) Add H2O Stir for 24h A->R1 B Ethyl-4,4,4-trifluoroacetoacetate B->R1 C Toluene (Solvent) C->R1 I Crude Intermediate Oil R1->I Cool & Concentrate R2 Add to H2SO4 (80°C) Stir for 1h I->R2 W1 Pour onto Ice R2->W1 W2 Filter Solid W1->W2 W3 Wash with Water W2->W3 W4 Dry under Vacuum W3->W4 P This compound W4->P

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a standard literature procedure.

Materials and Equipment:

  • 1 L three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Aniline (25.60 g)

  • Ethyl-4,4,4-trifluoroacetoacetate (50.0 g)

  • Toluene (300 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 200 mL)

  • Crushed ice

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

Step 1: Condensation

  • To a 1 L round-bottom flask fitted with a reflux condenser, add aniline (25.60 g), ethyl-4,4,4-trifluoroacetoacetate (50.0 g), and toluene (300 mL).

  • Heat the mixture to reflux using an oil bath set to 130 °C.

  • After 20 minutes of reflux, add 3 mL of water to the reaction mixture.

  • Continue to heat at reflux for an additional 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene, yielding a crude oil intermediate.

Step 2: Cyclization and Workup

  • In a separate flask, heat 200 mL of concentrated sulfuric acid to 80 °C.

  • Carefully add the crude oil from the previous step to the hot sulfuric acid in portions, ensuring the internal temperature does not exceed 90 °C. The addition should take approximately 40 minutes.

  • Once the addition is complete, stir the mixture at 80 °C for 1 hour.

  • Cool the reaction mixture and pour it carefully onto 400 g of crushed ice.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filtered solids thoroughly with water.

  • Dry the product under vacuum at 40 °C to yield this compound as a colorless solid (Typical yield: ~50%).

Structural Characterization

Table 2: Expected Spectral Characteristics

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the 7-8 ppm range), a singlet for the C3-H proton, and a broad singlet for the N-H/O-H proton (tautomer dependent), likely in the 10-12 ppm range.
¹³C NMR Signals for aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the C=O carbon (in the quinolone tautomer) around 160-170 ppm.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
FT-IR (ATR) Peaks corresponding to N-H/O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z = 214.0474 and/or [M-H]⁻ ion at m/z = 212.0328.
General Experimental Protocols for Characterization

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate proton signals, identify carbon environments (including the characteristic quartet for the CF₃-coupled carbon), and confirm the presence of the trifluoromethyl group via ¹⁹F NMR.

Protocol 2: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

  • Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Biological Activities and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. The quinoline scaffold is a well-known pharmacophore, and its derivatives have demonstrated a wide range of activities.

  • Anticancer Agents: Quinoline derivatives are widely investigated as anticancer agents. They can be modified to target specific biological pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers.

  • Antimalarial Drugs: The quinoline core is famous for its role in antimalarial drugs like chloroquine. This building block can be used to synthesize novel agents against drug-resistant strains of malaria.

  • Antimicrobial and Antiviral Agents: The compound serves as a precursor for molecules with potential antibacterial, antifungal, and antiviral properties.

  • Agrochemicals and Materials: Fluorinated quinolines have found applications in agriculture and as components for liquid crystals.

Representative Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer drugs function by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates this general mechanism of action, for which derivatives of this compound could be designed.

G Representative Signaling Pathway: EGFR Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation (Dimerization & Autophosphorylation) EGFR->P Activates Quinoline Quinoline Derivative (e.g., from this compound) Quinoline->P Inhibits Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: A simplified diagram of EGFR pathway inhibition by a quinoline-based drug.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant potential in research and development. Its straightforward synthesis and the unique properties imparted by the trifluoromethyl group make it an attractive starting material for creating diverse libraries of compounds. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.

2-Hydroxy-4-(trifluoromethyl)quinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of this compound, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and established experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[1] Its structure is characterized by a quinoline core substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF3) group at the 4-position.

A critical feature of this molecule is its existence in tautomeric equilibrium with its more stable keto form, 4-(trifluoromethyl)quinolin-2(1H)-one. This equilibrium is a common characteristic of 2-hydroxyquinolines.

  • IUPAC Name (Enol Form): 4-(Trifluoromethyl)quinolin-2-ol

  • IUPAC Name (Keto Form): 4-(Trifluoromethyl)quinolin-2(1H)-one

  • Common Synonyms: 4-(trifluoromethyl)-2(1H)-quinolinone

  • CAS Number: 25199-84-2[1][2]

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the compound's properties, making it a valuable intermediate in the synthesis of bioactive molecules and organofluorine compounds.[1]

PropertyDataReference
Molecular Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol
Appearance White solid[2]
Purity ≥ 95%
Storage Temperature Room temperature, sealed in dry conditions

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the condensation of an aniline with a β-ketoester followed by cyclization. The following protocol provides a detailed methodology.

Protocol: Synthesis from Aniline and Ethyl-4,4,4-trifluoroacetoacetate[3]

This two-step procedure involves an initial condensation reaction followed by an acid-catalyzed intramolecular cyclization.

Step 1: Condensation

  • Apparatus Setup: Equip a 1 L round-bottom flask with a reflux condenser.

  • Reagents:

    • Aniline: 25.60 g

    • Ethyl-4,4,4-trifluoroacetoacetate: 50.0 g

    • Toluene: 300 mL

    • Water: 3 mL

  • Procedure: a. Combine aniline, ethyl-4,4,4-trifluoroacetoacetate, and toluene in the flask. b. Heat the mixture to reflux using an oil bath set to 130 °C. c. After 20 minutes of reflux, add 3 mL of water. d. Continue heating at reflux for an additional 24 hours. e. After the reaction period, cool the mixture to room temperature. f. Concentrate the mixture under reduced pressure to yield a crude oil intermediate.

Step 2: Cyclization

  • Apparatus Setup: Use a round-bottom flask suitable for heating.

  • Reagents:

    • Sulfuric Acid (H₂SO₄): 200 mL

    • Crude oil from Step 1

    • Crushed ice: 400 g

  • Procedure: a. Pre-heat the sulfuric acid to 80 °C in the flask. b. Add the crude oil intermediate from Step 1 to the hot sulfuric acid in portions over approximately 40 minutes. Crucially, maintain the internal reaction temperature below 90 °C during the addition. c. Once the addition is complete, stir the mixture at 80 °C for 1 hour. d. Cool the reaction mixture and pour it onto 400 g of crushed ice. e. A solid precipitate will form. Collect the solids by filtration. f. Wash the filtered solids with water. g. Dry the product under vacuum at 40 °C to yield this compound as a colorless solid (Typical yield: ~50%).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Aniline + Ethyl-4,4,4-trifluoroacetoacetate Condensation Condensation Reactants->Condensation Toluene, Reflux (130 °C) 24 hours Intermediate Crude Oil Intermediate Cyclization Cyclization Intermediate->Cyclization H₂SO₄ (80 °C) 1 hour Product This compound Condensation->Intermediate Cyclization->Product Ice Quench & Filtration

References

Technical Guide: 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-Hydroxy-4-(trifluoromethyl)quinoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

This compound is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position. This substitution pattern imparts unique electronic and physicochemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 25199-84-2N/A
Molecular Formula C₁₀H₆F₃NO[1]
Molecular Weight 213.16 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 229-233 °CN/A
Storage Temperature 2-8°CN/A

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the cyclization of an aniline precursor with a trifluoromethyl-containing β-ketoester.

Synthesis via Conrad-Limpach Reaction

A prevalent method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclization: After the initial condensation, the intermediate is subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling point solvent like Dowtherm™ A to facilitate the ring-closing reaction.

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product. Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Aniline + Ethyl 4,4,4-trifluoroacetoacetate start->reactants condensation Acid-Catalyzed Condensation reactants->condensation Toluene, Reflux cyclization Thermal Cyclization condensation->cyclization High Temperature workup Work-up & Purification cyclization->workup product This compound workup->product end End product->end

Synthesis workflow for this compound.

Biological Activity and Experimental Protocols

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. While specific in-depth studies on CAS 25199-84-2 are limited in the public domain, the following protocols are representative of how its biological activities could be assessed based on studies of similar quinoline compounds.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) for the assay.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic Antimicrobial Assay Workflow (MIC) start Start prepare_stock Prepare Compound Stock Solution start->prepare_stock serial_dilution Serial Dilution in 96-Well Plate prepare_stock->serial_dilution inoculation Inoculate with Microbial Suspension serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Determine MIC (Visual Inspection) incubation->read_results end End read_results->end

Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity

The anti-inflammatory potential can be investigated using in vitro cell-based assays that measure the inhibition of inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate.

  • Stimulation: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours to allow for the production of nitric oxide.

  • Measurement of Nitrite: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Suppliers

This compound is available from various chemical suppliers. A list of potential suppliers is provided in Table 2. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

SupplierLocation
BLD PharmGlobal
Chem-Impex InternationalUSA
FluorochemUK
PharmaffiliatesIndia
SynthonixUSA

Conclusion

This compound is a versatile chemical intermediate with potential applications in the development of new therapeutic agents. Its synthesis is well-established, and its quinoline scaffold suggests a likelihood of diverse biological activities. The experimental protocols outlined in this guide provide a starting point for researchers to explore its potential in antimicrobial and anti-inflammatory drug discovery programs. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the quinoline scaffold imparts unique physicochemical properties that can be elucidated through various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualization of a relevant biological pathway.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family, characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This substitution pattern is of particular interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Spectroscopic analysis is crucial for the structural confirmation, purity assessment, and investigation of the electronic properties of these molecules. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

It is important to note that this compound can exist in tautomeric forms, primarily as the 2-hydroxyquinoline (enol) form and the 4-(trifluoromethyl)-2(1H)-quinolinone (keto) form. The equilibrium between these tautomers is influenced by the solvent and solid-state packing, which is reflected in the spectroscopic data. In many instances, the quinolinone form is the predominant tautomer observed.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of this compound derivatives.

Synthesis of this compound[1]

A common synthetic route to this compound involves the condensation of an aniline with a β-ketoester followed by cyclization.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Toluene

  • Sulfuric acid (H₂SO₄)

  • Crushed ice

  • Water

Procedure:

  • A mixture of aniline and ethyl 4,4,4-trifluoroacetoacetate is stirred in toluene.

  • The reaction mixture is heated to 80°C.

  • The crude intermediate is added in portions to sulfuric acid, maintaining the temperature below 90°C.

  • After the addition is complete, the mixture is stirred at 80°C for 1 hour.

  • The reaction mixture is then cooled and poured onto crushed ice.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a colorless solid[1].

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Aniline Aniline Stirring Stir in Toluene at 80°C Aniline->Stirring Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Stirring Toluene Toluene Toluene->Stirring Cyclization Add to H₂SO₄ at 80°C Stirring->Cyclization Quenching Pour onto ice Cyclization->Quenching Filtration Filter solid Quenching->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying Product This compound Drying->Product G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 P EGFR->P1 P2 P VEGFR->P2 Quinoline This compound Derivative Quinoline->P1 Inhibition Quinoline->P2 Inhibition RAS RAS P1->RAS PI3K_E PI3K P1->PI3K_E PLCg PLCγ P2->PLCg PI3K_V PI3K P2->PI3K_V RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E mTOR_E->Proliferation AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis

References

2-Hydroxy-4-(trifluoromethyl)quinoline: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of a trifluoromethyl group into the quinoline scaffold has been shown to enhance metabolic stability and cytotoxic efficacy. This technical guide provides an in-depth overview of the putative mechanism of action of 2-Hydroxy-4-(trifluoromethyl)quinoline in cancer cells, drawing upon evidence from closely related trifluoromethyl-substituted quinoline analogs. The primary anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated through the disruption of microtubule dynamics and modulation of key regulatory proteins. This document details the underlying signaling pathways, presents quantitative data on the efficacy of related compounds, and provides comprehensive experimental protocols for key assays.

Core Mechanism of Action

While specific studies on this compound are limited, extensive research on analogous 2-(trifluoromethyl)quinoline and 4-(trifluoromethyl)quinoline derivatives provides a strong foundation for elucidating its mechanism of action. The collective evidence points towards a multi-faceted approach to inhibiting cancer cell proliferation, primarily centered on two key events:

  • Induction of Apoptosis: Trifluoromethyl-substituted quinolines have been demonstrated to trigger programmed cell death in various cancer cell lines. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and regulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest at G2/M Phase: A hallmark of many potent quinoline-based anticancer agents is their ability to halt the cell cycle at the G2/M transition. This is often a consequence of interference with the mitotic spindle apparatus, preventing proper chromosome segregation and ultimately leading to cell death.

Signaling Pathways

Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis by activating the intrinsic, mitochondria-mediated pathway. This involves an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, leading to the release of cytochrome c and the subsequent activation of executioner caspases.

apoptosis_pathway quinoline This compound bax Bax Activation quinoline->bax bcl2 Bcl-2 Inhibition quinoline->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.
G2/M Cell Cycle Arrest Pathway

The trifluoromethyl group at the 4-position is anticipated to contribute to the molecule's ability to interfere with microtubule dynamics. Similar to other microtubule-targeting agents, this compound likely disrupts the formation of the mitotic spindle, triggering the spindle assembly checkpoint and leading to a G2/M phase arrest.

cell_cycle_arrest_pathway quinoline This compound tubulin Tubulin Polymerization quinoline->tubulin Inhibition microtubules Microtubule Network Disruption spindle Mitotic Spindle Formation Failure microtubules->spindle checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint arrest G2/M Phase Arrest checkpoint->arrest

Caption: Mechanism of G2/M cell cycle arrest via microtubule disruption.

Quantitative Data: In Vitro Cytotoxicity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(Trifluoromethyl)quinolin-4-amine derivative (5e) PC3 (Prostate)0.49[1]
K562 (Leukemia)0.08[1]
HeLa (Cervical)0.01[1]
1,2,4-triazolo[1,5-a]pyrimidine derivative with a trifluoromethyl quinoline moiety (4c) HCT-116 (Colon)0.53[1]
Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate (6e) MDA-MB-468 (Breast)20.0[2]
MCF7 (Breast)60.0[2]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine P. falciparum5-8 (antimalarial)[3]

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments used to elucidate the mechanism of action of quinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 70% cold ethanol (for fixation)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoline derivative for 24 or 48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[5]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.[5]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]

    • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caption: General workflow for Western blot analysis of apoptotic proteins.

Conclusion

This compound emerges as a promising scaffold for the development of novel anticancer agents. Based on the robust evidence from structurally related compounds, its mechanism of action is likely centered on the induction of mitochondria-mediated apoptosis and the disruption of microtubule polymerization, leading to G2/M cell cycle arrest. The provided quantitative data for analogous compounds underscores the potential for high potency, while the detailed experimental protocols offer a clear framework for the validation and further investigation of its specific molecular targets and signaling pathways. Future studies should focus on confirming these mechanisms for the specific title compound and evaluating its efficacy in in vivo models to pave the way for potential preclinical and clinical development.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS 25199-84-2). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar quinoline derivatives and outlines generalized experimental protocols for determining these critical physicochemical properties. The unique chemical structure of this compound, featuring a trifluoromethyl group, suggests enhanced metabolic stability and lipophilicity, making it a compound of interest in medicinal chemistry and drug development.[1] This document is intended to serve as a valuable resource for researchers by providing foundational knowledge, experimental workflows, and potential degradation pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[2] The presence of a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position imparts unique chemical and physical properties.[2] The trifluoromethyl group is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Quinoline and its derivatives are foundational scaffolds in the development of various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] Understanding the solubility and stability of this compound is paramount for its application in pharmaceutical formulations and as a building block in organic synthesis.[5][6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a related compound, 4-Hydroxy-2-(trifluoromethyl)quinoline, is presented in Table 1.

PropertyThis compound4-Hydroxy-2-(trifluoromethyl)quinoline
CAS Number 25199-84-2[8]1701-18-4[5]
Molecular Formula C₁₀H₆F₃NO[9]C₁₀H₆F₃NO[5]
Molecular Weight 213.16 g/mol [9]213.16 g/mol [5]
Appearance White to off-white solid[8]Purple solid[5]
Melting Point >240°C[9]206 - 208 °C[5]
Boiling Point 284 °C[9]Not Specified
Storage Conditions Sealed in dry, room temperature[9]0-8°C[5]

Solubility

Factors Influencing Solubility

The solubility of quinoline derivatives is influenced by several factors:

  • pH: As weak bases, the solubility of quinolines can be significantly affected by pH. In acidic solutions, the nitrogen atom can be protonated, forming a more soluble salt.[13]

  • Substituents: The nature and position of substituents on the quinoline ring play a crucial role. Lipophilic groups, such as the trifluoromethyl group, can decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.[13]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid crystal lattice can hinder the solvation process, thereby limiting solubility.[13]

Generalized Experimental Protocol for Solubility Determination

A common method for determining the thermodynamic (equilibrium) solubility of a solid organic compound is the shake-flask method.[12]

Materials:

  • Test compound (this compound)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or suitable containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.[12]

    • Analyze the standards using a validated analytical method (e.g., HPLC, UV-Vis) and construct a calibration curve by plotting the analytical response against concentration.[12]

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present to form a saturated solution with undissolved solid remaining.[12]

    • Seal the vials to prevent solvent evaporation.[12]

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Separation and Quantification:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[12]

    • Carefully withdraw an aliquot of the supernatant.[12]

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[12]

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.[12]

    • Analyze the diluted sample using the validated analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.[12]

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[12]

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Calibration Standards F Quantify using HPLC/UV-Vis A->F B Add Excess Solid to Solvent C Agitate at Constant Temperature (24-48h) B->C D Centrifuge and Filter Supernatant C->D E Dilute Sample D->E E->F G Calculate Solubility F->G

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Stability testing evaluates how a compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14]

General Stability Profile

While specific stability data for this compound is not available, the presence of the trifluoromethyl group is generally known to enhance the metabolic stability of molecules.[1][15] The quinoline ring itself is a stable aromatic system. However, like many organic molecules, it can be susceptible to degradation under harsh conditions.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation, or stress testing, is conducted to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[16] Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[16][17]

Potential Degradation Pathways for Quinoline Derivatives:

Microbial degradation pathways for quinoline have been studied and can offer insights into potential chemical degradation routes. A common initial step in the bacterial degradation of quinoline is hydroxylation.[18] One proposed pathway involves the conversion of quinoline to 2-hydroxyquinoline (2-quinolinone), followed by further oxidation and ring opening.[19][20]

G Potential Initial Degradation Pathway of Quinoline Quinoline Quinoline Hydroxyquinoline 2-Hydroxyquinoline (2-Quinolinone) Quinoline->Hydroxyquinoline Hydroxylation FurtherProducts Further Degradation Products Hydroxyquinoline->FurtherProducts Oxidation & Ring Opening G Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start This compound Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

References

The Therapeutic Potential of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring system imparts unique physicochemical properties, enhancing the potential for drug-like characteristics. This technical guide provides an in-depth overview of the known derivatives of 2-Hydroxy-4-(trifluoromethyl)quinoline, their synthesis, biological functions, and the signaling pathways they modulate.

Quantitative Biological Activity

The following tables summarize the reported in vitro activities of various this compound derivatives against cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 6a MDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[1]
Compound 6b MDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[1]
Compound 6d MDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[1]
Compound 6f MDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[1]
Compound 5e HeLa (Cervical Cancer)0.01[2]
Compound 5e K562 (Leukemia)0.08[2]
Compound 5e PC3 (Prostate Cancer)0.49[2]
Compound 5f HeLa (Cervical Cancer)< 0.01[2]
Compound 5o HeLa (Cervical Cancer)< 0.01[2]
Compound 8j HepG2 (Liver Cancer)7.90[3]
Compound 8m HepG2 (Liver Cancer)5.15[3]
Compound 8b PC3 (Prostate Cancer)Not specified, but showed significant efficacy[4]

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives (MIC values in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3cl Rhizoctonia solani10.6 (EC₅₀)[5]
Halogenated Quinoline Analogues Candida albicans0.1 (100 nM)[6]
Halogenated Quinoline Analogues Cryptococcus neoformans0.05 - 0.78 (50-780 nM)[6]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[7]
Quinoline-based hydroxyimidazolium hybrid 7b Mycobacterium tuberculosis H37Rv10[7]
Quinoline-based hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6[7]
Quinoline-based hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6[7]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Anilino-4-(trifluoromethyl)quinoline Derivatives

A common synthetic route to novel 2-anilinoquinoline derivatives involves a multi-step process. The following is a representative protocol:

  • Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)quinoline. This intermediate is often the starting point. It can be synthesized through various methods, including the cyclization of appropriate aniline and β-ketoester precursors followed by chlorination.

  • Step 2: Nucleophilic Aromatic Substitution. 2-chloro-4-(trifluoromethyl)quinoline is reacted with a variety of substituted anilines in the presence of a base and a suitable solvent.

    • Reaction Conditions: Typically, the reaction is carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to facilitate the reaction.

    • Temperature: The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, and monitored by thin-layer chromatography (TLC) until completion.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified.

    • Purification Technique: Column chromatography using silica gel is a common method for purification, with an eluent system typically consisting of a mixture of hexane and ethyl acetate. The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

In Vitro Antifungal Activity: Broth Microdilution Method (for MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general experimental workflow and key signaling pathways implicated in the function of these derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies s1 Starting Materials (e.g., Substituted Anilines) s2 Chemical Synthesis (e.g., Cyclization, Substitution) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Anticancer Activity (MTT Assay) b1->b2 b3 Antimicrobial Activity (MIC Determination) b1->b3 m1 Target Identification b2->m1 Active Compounds b3->m1 m2 Signaling Pathway Analysis m1->m2

Caption: A generalized workflow for the synthesis, biological screening, and mechanistic investigation of this compound derivatives.

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K/Akt/mTOR pathways are frequently implicated as targets.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTOR Inhibition

References

In-Depth Technical Guide: Safety and Handling of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No: 25199-84-2). The information presented is intended to support laboratory safety and promote the responsible use of this compound in research and development.

Chemical and Physical Properties

This compound is a quinoline derivative characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position.[1] These substitutions influence its chemical reactivity and physical properties. The compound is typically a white to off-white solid.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 25199-84-2[2][3]
Molecular Formula C₁₀H₆F₃NO[2]
Molecular Weight 213.16 g/mol [2]
Appearance White to off-white solid[2][3][4]
Melting Point >240 °C[2]
Boiling Point 284 °C[2]
Density 1.391 g/cm³[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent skin and eye contact, and inhalation.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Skin and Body Protection: A laboratory coat or chemical-resistant suit should be worn.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with ethyl 4,4,4-trifluoroacetoacetate.[3]

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Water

Procedure:

  • Aniline and ethyl 4,4,4-trifluoroacetoacetate are stirred in toluene.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure to yield a crude oil.

  • In a separate round flask, concentrated H₂SO₄ is heated to 80°C.

  • The crude oil is added in portions to the heated H₂SO₄, maintaining the internal temperature below 90°C. The total addition time is approximately 40 minutes.

  • After the addition is complete, the mixture is stirred at 80°C for 1 hour.

  • The reaction mixture is then cooled and poured onto crushed ice.

  • The resulting solids are filtered, washed with water, and dried under a vacuum at 40°C to give the final product, this compound, as a colorless solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step 1 cluster_workup1 Work-up 1 cluster_reaction2 Reaction Step 2 (Cyclization) cluster_workup2 Work-up 2 cluster_product Product Aniline Aniline Stirring Stir in Toluene Aniline->Stirring ETFA Ethyl 4,4,4-trifluoroacetoacetate ETFA->Stirring Toluene Toluene (Solvent) Toluene->Stirring Concentration Concentrate under reduced pressure Stirring->Concentration CrudeOil Crude Oil Concentration->CrudeOil Addition Add Crude Oil (keep temp < 90°C) CrudeOil->Addition H2SO4 Conc. H₂SO₄ (80°C) H2SO4->Addition Stirring2 Stir at 80°C for 1h Addition->Stirring2 Quenching Pour onto ice Stirring2->Quenching Filtration Filter solids Quenching->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Synthesis workflow for this compound.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Accidental Release Measures
  • Personal precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.

  • Environmental precautions: Should not be released into the environment.

  • Methods for cleaning up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. The compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the material to enter drains or watercourses.

Toxicological Information

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of this compound are limited. It is primarily used as an intermediate in the synthesis of other biologically active molecules.[3] Quinolone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, often through mechanisms that involve interference with DNA replication or cellular signaling cascades.[5][6] Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Safety_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal Waste Disposal ReviewSDS Review Safety Data Sheet (SDS) AssessRisks Assess Risks ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE WearPPE Wear Selected PPE SelectPPE->WearPPE UseHood Work in a Fume Hood UseHood->WearPPE AvoidDust Avoid Dust Generation WearPPE->AvoidDust GroundEquipment Ground Equipment AvoidDust->GroundEquipment StoreCoolDry Store in a Cool, Dry Place GroundEquipment->StoreCoolDry CollectWaste Collect in Labeled Container GroundEquipment->CollectWaste TightlySealed Keep Container Tightly Sealed StoreCoolDry->TightlySealed Spill Spill Evacuate Evacuate Area Spill->Evacuate Exposure Exposure FirstAid Administer First Aid Exposure->FirstAid Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect with Inert Material Contain->Collect Collect->CollectWaste SeekMedical Seek Medical Attention FirstAid->SeekMedical FirstAid->CollectWaste DisposeHazardous Dispose as Hazardous Waste CollectWaste->DisposeHazardous Handling Handling Handling->Spill Handling->Exposure

General safety and handling workflow for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)quinoline: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(trifluoromethyl)quinoline, a fluorinated quinoline derivative, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring both a hydroxyl group and a trifluoromethyl moiety on the quinoline scaffold, imparts advantageous properties for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and the significant role of this compound and its derivatives in medicinal chemistry, with a particular focus on their applications in anticancer and antimalarial research. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of quantitative biological data for its derivatives. Furthermore, this guide visualizes the proposed mechanisms of action through signaling pathway and workflow diagrams, offering a valuable resource for researchers in drug discovery and development.

Discovery and History

The precise first synthesis of this compound is attributed to a 1973 publication in the Journal of Medicinal Chemistry by Joullie and his colleagues. This work was part of a broader investigation into 2-Trifluoromethyl-4-quinolinemethanols as potential antimalarial agents. The synthesis of the this compound core was a crucial step in accessing these more complex molecules. Since its initial preparation, this compound has become a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been approached through several methods. The most common and historically significant method is a variation of the Conrad-Limpach quinoline synthesis.

Conrad-Limpach Synthesis of this compound

This method involves the condensation of an aniline with a β-ketoester, in this case, ethyl 4,4,4-trifluoro-3-oxobutanoate.

Experimental Protocol:

  • Reactants: Aniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Reagents: Polyphosphoric acid (PPA) or p-toluenesulfonic acid in toluene.

  • Procedure (using p-toluenesulfonic acid):

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

    • Heat the mixture to 140°C and reflux overnight, collecting the water generated in the Dean-Stark trap.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate) to yield this compound as a solid.[1]

Table 1: Summary of Reagents and Conditions for Conrad-Limpach Synthesis

Reactant 1Reactant 2Catalyst/SolventTemperatureYield
AnilineEthyl 4,4,4-trifluoro-3-oxobutanoatep-toluenesulfonic acid / Toluene (Dean-Stark)140°C51.82%
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoro-3-oxobutanoatePolyphosphoric acid120-150°C23-91%

G cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate Ketoester->Intermediate Catalyst p-toluenesulfonic acid Catalyst->Intermediate Solvent Toluene Cyclization Intramolecular Cyclization (Heat-induced) Solvent->Cyclization Heat 140°C (Reflux) Heat->Cyclization Intermediate->Cyclization Dehydration Product This compound Cyclization->Product

Biological Activities and Applications of Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimalarial agents.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of trifluoromethylquinoline derivatives against a range of cancer cell lines.

Table 2: Cytotoxicity of this compound Derivatives

DerivativeCell Line(s)IC50 Value(s)Proposed Mechanism of Action
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-6010 ± 2.5 µMDNA binding and intercalation
2-(trifluoromethyl)quinolin-4-amine derivative (5e)PC3, K562, HeLa0.49 µM, 0.08 µM, 0.01 µMMicrotubule polymerization inhibition

The proposed mechanisms of action for these derivatives often involve interference with fundamental cellular processes.

G cluster_dna DNA Intercalation Pathway cluster_tubulin Microtubule Inhibition Pathway Derivative Trifluoromethylquinoline Derivative Intercalation Intercalation Derivative->Intercalation Polymerization Microtubule Polymerization Derivative->Polymerization Inhibition DNA Nuclear DNA Replication_Inhibition Inhibition of DNA Replication & Transcription DNA->Replication_Inhibition Intercalation->DNA Apoptosis_DNA Apoptosis Replication_Inhibition->Apoptosis_DNA Tubulin Tubulin Dimers Tubulin->Polymerization Disruption Disruption of Mitotic Spindle Polymerization->Disruption Cell_Cycle_Arrest G2/M Phase Arrest Disruption->Cell_Cycle_Arrest Apoptosis_Tubulin Apoptosis Cell_Cycle_Arrest->Apoptosis_Tubulin

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The introduction of trifluoromethyl groups can enhance the efficacy of these compounds. Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 3: Antimalarial Activity of Trifluoromethylquinoline Derivatives

DerivativePlasmodium falciparum StrainIC50 Value(s)Proposed Mechanism of Action
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (chloroquine-sensitive)4.8 µg/mLDNA binding by intercalation
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesD10 (chloroquine-sensitive)5.2 µg/mLDNA binding by intercalation

The proposed mechanism of action for these antimalarial derivatives is similar to that of some anticancer counterparts, involving the disruption of parasitic DNA replication.[2]

G Derivative Trifluoromethylquinoline Derivative Parasite Plasmodium falciparum Derivative->Parasite Intercalation DNA Intercalation Derivative->Intercalation DNA Parasite DNA Parasite->DNA Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Intercalation->DNA Parasite_Death Parasite Death Replication_Inhibition->Parasite_Death

Conclusion and Future Perspectives

This compound has proven to be a cornerstone in the development of fluorinated heterocyclic compounds for medicinal applications. While the parent compound's primary role is that of a synthetic intermediate, the diverse and potent biological activities of its derivatives highlight the importance of the trifluoromethylquinoline scaffold. Future research should continue to explore the vast chemical space accessible from this versatile building block. The development of more efficient and environmentally benign synthetic routes will further enhance its utility. Moreover, a deeper understanding of the structure-activity relationships and the specific molecular targets of its derivatives will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects for the treatment of cancer and malaria.

References

A Technical Guide to the Photophysical Properties of Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a powerful strategy in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—strong electron-withdrawing character and high lipophilicity—can significantly modulate the photophysical characteristics of the quinoline core. This alteration of properties, such as absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, makes these compounds highly valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and potential photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the core photophysical properties of various trifluoromethyl-substituted quinolines, details the experimental protocols for their characterization, and presents a logical workflow for these investigations.

Core Photophysical Properties

The introduction of a trifluoromethyl group can lead to significant shifts in the absorption and emission spectra of quinolines, often resulting in red-shifted (bathochromic) or blue-shifted (hypsochromic) fluorescence depending on the position of the CF₃ group and other substituents on the quinoline ring. These shifts are attributed to the influence of the CF₃ group on the intramolecular charge transfer (ICT) character of the molecule's excited states.

Data Presentation

The following tables summarize key quantitative photophysical data for several classes of trifluoromethyl-substituted quinolines, facilitating a comparative analysis.

Table 1: Photophysical Data of 6-Amino-4-(Trifluoromethyl)quinolines

Data sourced from a 2019 study by Kappenberg et al. The compounds are derivatives of 6-amino-4-(trifluoromethyl)quinoline with different substitutions at the 2-position.

Compound (R-group at position 2)Solventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
Methyl CHCl₃382442600.44
DMSO3904921020.22
MeOH3844901060.25
Phenyl CHCl₃386447610.60
DMSO3965001040.43
MeOH3925001080.43
4-Tolyl CHCl₃388448600.53
DMSO3995021030.46
MeOH3945031090.46
4-Fluorophenyl CHCl₃386447610.61
DMSO3964991030.38
MeOH3925001080.48
4-Nitrophenyl CHCl₃4025041020.02
DMSO4365861500.01
MeOH4265881620.01
2-Furyl CHCl₃396460640.45
DMSO4125121000.24
MeOH4065131070.26

Table 2: Photophysical Data of 4-(Trifluoromethyl)quinoline-Phenol Schiff Bases

Data extracted from a 2021 study by Rocha et al.[1][2][3] These compounds are Schiff base derivatives synthesized from 6-amino-4-(trifluoromethyl)quinolines.

Compound IDSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
3aa CHCl₃382441590.12
DMSO388480920.71
MeOH384478940.85
3ba CHCl₃388450620.30
DMSO3964981020.40
MeOH3924961040.45
3ca CHCl₃390452620.45
DMSO3985001020.48
MeOH3945001060.50
3da CHCl₃388450620.35
DMSO3964981020.42
MeOH3924981060.46
3ea CHCl₃4025041020.02
DMSO4345841500.01
MeOH4245841600.01
3fa CHCl₃398464660.28
DMSO4105101000.20
MeOH4045081040.22
3bb CHCl₃424498740.80
DMSO442520780.75
MeOH434518840.78
3bc CHCl₃396464680.65
DMSO404502980.68
MeOH4005001000.70
3bd CHCl₃388462740.20
DMSO3944961020.22
MeOH3904941040.25
3be CHCl₃390475850.13
DMSO4205301100.15
MeOH4125251130.13

Table 3: Fluorescence Lifetime of 7-Amino-4-(Trifluoromethyl)quinoline (TFMAQ) Derivatives

Data from a 2019 study by Yamane et al. on TFMAQ derivatives with aryl substitutions at the 8-position.

CompoundSolventFluorescence Lifetime (τ) (ns)
TFMAQ-8-Phenyl n-Hexane3.5
Chloroform0.2
Ethyl Acetate0.1
DMSO<0.1
TFMAQ-8-(4-tert-butylphenyl) n-Hexane3.8
Chloroform0.2
Ethyl Acetate0.1
DMSO<0.1
TFMAQ-8-(3,5-di-tert-butylphenyl) n-Hexane3.7
Chloroform0.2
Ethyl Acetate0.1
DMSO<0.1

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of these compounds. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λabs) and the molar absorption coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the trifluoromethyl-substituted quinoline derivative of known concentration (e.g., 1 mM) in a spectroscopy-grade solvent (e.g., CHCl₃, DMSO, MeOH). From the stock solution, prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM).

    • Measurement: Record the absorption spectrum of a working solution (e.g., 1.50 x 10⁻⁵ M) from approximately 250 nm to 600 nm using a 1 cm path length quartz cuvette.[3] Use the pure solvent as a reference.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). The molar absorption coefficient (ε) can be calculated at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelengths of maximum fluorescence emission (λem) and the Stokes shift.

  • Instrumentation: A spectrofluorometer.

  • Methodology:

    • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

    • Excitation and Emission Spectra:

      • Emission Spectrum: Excite the sample at its λabs. Record the emission spectrum over a wavelength range starting approximately 20 nm above the excitation wavelength to a point where the emission intensity returns to baseline. The peak of this spectrum is the λem.

      • Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.

    • Data Analysis: The Stokes shift is calculated as the difference in nanometers between the λabs and λem.

Fluorescence Quantum Yield (Φf) Determination
  • Objective: To quantify the efficiency of the fluorescence process.

  • Methodology (Relative Method):

    • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample. For quinolines emitting in the blue-green region, 9,10-diphenylanthracene (DPA) in chloroform (Φf = 0.65) is a suitable standard.[3]

    • Measurement: Record the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low and closely matched.

    • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Fluorescence Lifetime (τ) Measurement
  • Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Methodology:

    • Instrumentation Setup: A pulsed laser source (e.g., a picosecond diode laser) is used to excite the sample. The emitted photons are detected by a single-photon sensitive detector.

    • Data Acquisition: The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). This process is repeated millions of times, and the time delays are compiled into a histogram.

    • Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is typically fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal broadening from the measured decay.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of trifluoromethyl-substituted quinoline derivatives.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis & Interpretation synthesis Compound Synthesis & Purification stock Stock Solution Preparation synthesis->stock dilutions Working Solution Dilutions stock->dilutions uv_vis UV-Vis Absorption Spectroscopy dilutions->uv_vis fluorescence Steady-State Fluorescence Spectroscopy dilutions->fluorescence tcspc Time-Resolved (TCSPC) Fluorescence Spectroscopy dilutions->tcspc abs_max Determine λ_abs uv_vis->abs_max qy Calculate Quantum Yield (Φ_f) uv_vis->qy em_max Determine λ_em fluorescence->em_max fluorescence->qy lifetime Determine Lifetime (τ) tcspc->lifetime stokes Calculate Stokes Shift abs_max->stokes report Final Report & Interpretation abs_max->report em_max->stokes em_max->report stokes->report qy->report lifetime->report

Caption: Experimental workflow for photophysical characterization.

Conclusion

Trifluoromethyl-substituted quinolines represent a versatile class of fluorophores with tunable photophysical properties. The position of the CF₃ group, in concert with other substituents, dictates the electronic transitions and, consequently, the absorption and emission characteristics, quantum efficiency, and excited-state dynamics of these molecules. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in drug development and materials science, enabling the rational design and application of these promising compounds. The significant solvent dependency observed in many of these derivatives further highlights their potential as environmentally sensitive fluorescent probes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the Conrad-Limpach-Knorr reaction, a reliable method for the preparation of 2-quinolone derivatives. The protocol outlines the reaction of 4-(trifluoromethyl)aniline with ethyl acetoacetate to form an intermediate β-anilinocrotonate, followed by a high-temperature cyclization to yield the desired product. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 4-(Trifluoromethyl)-2(1H)-quinolinone, and the synthesis will predominantly yield the latter.[1][2][3] This document also includes a summary of quantitative data in a structured table and a visual representation of the experimental workflow using a Graphviz diagram.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[4] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of these compounds. This compound, in its more stable 2-quinolone tautomeric form, serves as a key building block for the synthesis of more complex pharmaceutical agents.[4][5]

The Conrad-Limpach-Knorr synthesis is a classic and versatile method for the preparation of substituted quinolones.[6][7][8][9] The reaction proceeds in two key stages: the formation of a β-anilinocrotonate from an aniline and a β-ketoester, followed by a thermal cyclization. The regioselectivity of the cyclization, yielding either a 2-quinolone or a 4-quinolone, can be controlled by the reaction temperature. Higher temperatures favor the formation of the 2-quinolone isomer.[6][7]

Data Presentation

ParameterValueReference
Reactants
4-(Trifluoromethyl)aniline1.0 equivalentProtocol
Ethyl acetoacetate1.1 equivalentsProtocol
Reaction Conditions
Step 1 TemperatureRoom Temperature[10]
Step 2 Temperature250-260 °C[9]
Solvent (Step 2)Dowtherm A or Mineral Oil[10]
Product Information
Product NameThis compound[5]
Alternate Name4-(Trifluoromethyl)-2(1H)-quinolinone[1]
CAS Number25199-84-2[5]
Molecular FormulaC₁₀H₆F₃NO[5]
Molecular Weight213.16 g/mol [11]
Typical YieldVariable
AppearanceSolid[11]
Melting Point206 - 208 °C (for 4-hydroxy-2-trifluoromethyl isomer)[11]

Experimental Protocols

Materials:

  • 4-(Trifluoromethyl)aniline

  • Ethyl acetoacetate

  • Dowtherm A or high-boiling mineral oil

  • Petroleum ether

  • Ethanol

  • Activated carbon

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Safety Precautions:

  • 4-(Trifluoromethyl)aniline is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[12]

  • Dowtherm A is a high-boiling heat transfer fluid and should be handled with care at elevated temperatures.

  • The reaction involves high temperatures; use appropriate shielding and caution.

Step 1: Synthesis of Ethyl β-(4-trifluoromethylanilino)crotonate

  • In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Stir the mixture at room temperature. The reaction is typically left for 2-3 days in a desiccator over a drying agent like concentrated sulfuric acid to drive the condensation by removing the formed water.[10]

  • The formation of the intermediate, a yellow oily liquid, can be monitored by the separation of a water layer.

  • The crude ethyl β-(4-trifluoromethylanilino)crotonate can be used directly in the next step without further purification.

Step 2: Cyclization to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat Dowtherm A or mineral oil to 250-260 °C with stirring.

  • Add the crude ethyl β-(4-trifluoromethylanilino)crotonate from Step 1 dropwise to the hot oil.

  • Maintain the temperature and continue stirring for 15-30 minutes after the addition is complete. Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to room temperature, during which a solid product should precipitate.

  • Add petroleum ether to the cooled mixture to further precipitate the product and to dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with petroleum ether to remove the residual oil.

Step 3: Purification

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol.

  • Add a small amount of activated carbon to decolorize the solution and boil for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be determined.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Start reactants Mix 4-(Trifluoromethyl)aniline and Ethyl Acetoacetate start->reactants stir Stir at Room Temperature (2-3 days) reactants->stir intermediate Crude Ethyl β-(4-trifluoromethylanilino)crotonate stir->intermediate heat_oil Heat Dowtherm A to 250-260 °C intermediate->heat_oil add_intermediate Add Intermediate Dropwise heat_oil->add_intermediate reflux Stir at 250-260 °C (15-30 min) add_intermediate->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Petroleum Ether cool->precipitate filter1 Vacuum Filtration precipitate->filter1 crude_product Crude Product filter1->crude_product recrystallize Recrystallize from Ethanol crude_product->recrystallize decolorize Decolorize with Activated Carbon recrystallize->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Crystallize hot_filter->crystallize filter2 Vacuum Filtration crystallize->filter2 dry Dry in Vacuum Oven filter2->dry final_product Purified this compound dry->final_product

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] The synthetic versatility of the quinoline scaffold allows for modifications that can enhance therapeutic efficacy. The presence of a trifluoromethyl group is a known strategy to improve metabolic stability and biological activity.[2] This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxic effects of 2-Hydroxy-4-(trifluoromethyl)quinoline, a compound of interest in anticancer research. While specific data for this exact compound is limited, the following information is based on studies of structurally similar quinoline derivatives and provides a strong framework for initiating research.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

Quantitative data on the cytotoxic activity of various quinoline derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It is important to note that the following data is for structurally related compounds and should be considered as a reference for the potential activity of this compound.

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60 (Leukemia)Cell Growth Inhibition10 ± 2.5[3]
4-Anilino-quinoline derivative (Compound 42)MCF-7 (Breast Cancer)Cytotoxicity7.21[4]
Quinoline Acetohydrazide derivative (Compound 62)MCF-7 (Breast Cancer)Cytotoxicity< 2.44[4]
4-substituted quinoline (HTI 21)Jurkat (Leukemia)Cytotoxicity~5[5]
4-substituted quinoline (HTI 22)Jurkat (Leukemia)Cytotoxicity~7[5]
Fluorinated Quinoline Derivative (6a)MDA-MB-468 (Breast Cancer)Cytotoxicity4.0[6]
Fluorinated Quinoline Derivative (6b)MDA-MB-468 (Breast Cancer)Cytotoxicity5.0[6]

Postulated Mechanism of Action and Signaling Pathway

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7][8] Based on studies of analogous compounds, this compound may induce cytotoxicity through the modulation of pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[9][10] Inhibition of this pathway can lead to the induction of apoptosis.

G 2_Hydroxy_4_trifluoromethyl_quinoline This compound PI3K PI3K 2_Hydroxy_4_trifluoromethyl_quinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Disclaimer

The information provided in this document is for research use only. The protocols and data are based on existing literature for structurally related compounds and should be adapted and validated for specific experimental conditions.

References

Application Notes and Protocols for Testing the Antimalarial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preclinical evaluation of quinoline derivatives as potential antimalarial agents. The methodologies outlined below cover essential in vitro and in vivo assays to determine efficacy, cytotoxicity, and the putative mechanism of action.

Overview of the Drug Discovery Workflow

The preclinical assessment of novel quinoline derivatives follows a structured pipeline, progressing from initial in vitro screening to more complex in vivo efficacy and safety evaluations. This workflow ensures that only the most promising and safest candidates advance toward further development.

Antimalarial Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies A Quinoline Derivative Library B In Vitro Antiplasmodial Assay (P. falciparum SYBR Green I) A->B D In Vitro Cytotoxicity Assay (MTT Assay on Mammalian Cells) A->D C Determination of IC50 B->C F Selectivity Index Calculation (SI = CC50 / IC50) C->F E Determination of CC50 D->E E->F G Lead Compound Selection (High Potency & Selectivity) F->G H In Vivo Efficacy Study (Peters' 4-Day Suppressive Test) G->H J β-Hematin Inhibition Assay G->J I Assessment of Parasitemia Suppression & Survival H->I Quinoline Mechanism of Action cluster_0 Parasite Food Vacuole (Acidic pH) cluster_1 A Hemoglobin (from Host Erythrocyte) B Digestion by Parasite Proteases A->B C Toxic Free Heme (Ferriprotoporphyrin IX) B->C D Heme Polymerase (Biocrystallization) C->D C->D E Hemozoin (Inert Crystal) D->E Detoxification Q Quinoline Derivative Q->D Inhibition

Application Notes and Protocols for the Characterization of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-Hydroxy-4-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical research. The following protocols and data are intended to serve as a foundational guide for researchers engaged in the synthesis, quality control, and further development of this compound and its derivatives.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₆F₃NO[1]
Molecular Weight 213.16 g/mol [1]
Melting Point >240 °C[2]
Boiling Point 284 °C[2]
Appearance White to off-white solid
CAS Number 25199-84-2[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Due to the tautomeric nature of 2-hydroxyquinolines, the compound may exist in equilibrium between the enol (2-hydroxy) and keto (2-quinolone) forms. The predominant tautomer in solution, typically the 2-quinolone form, will be reflected in the NMR spectra.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

The following table summarizes the predicted chemical shifts based on data from analogous quinoline derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH~12.0 (broad s)-
3-CH~6.5 (s)~110
5-CH~7.8 (d)~125
6-CH~7.3 (t)~122
7-CH~7.6 (t)~130
8-CH~7.5 (d)~115
2-C=O-~162
4-C-~140
4a-C-~138
8a-C-~120
CF₃-~124 (q, ¹JCF ≈ 275 Hz)

Note: s = singlet, d = doublet, t = triplet, q = quartet. The chemical shifts for the aromatic protons are approximate and will exhibit complex splitting patterns. 2D NMR techniques such as COSY and HSQC are recommended for unambiguous assignment.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C and the presence of the CF₃ group).

      • Relaxation Delay: 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: A suitable range to observe the trifluoromethyl group (e.g., -50 to -70 ppm).

      • Number of Scans: 16-32.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Fragmentation Pattern (ESI+)

m/zInterpretation
214.04[M+H]⁺ (Protonated molecule)
194.03[M+H - HF]⁺
186.03[M+H - CO]⁺
145.04[M+H - CF₃]⁺

Note: The fragmentation of quinoline derivatives often involves the loss of small neutral molecules from the protonated molecular ion.[4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions (for separation prior to MS):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Mass Range: 50-500 m/z.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3200-2800 (broad)N-H and O-H stretching (due to tautomerism and hydrogen bonding)
~1660C=O stretching (from the 2-quinolone tautomer)
1620-1580C=C and C=N stretching of the quinoline ring
1350-1100C-F stretching of the CF₃ group
800-700C-H bending (aromatic)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Perform a background scan with an empty pellet holder.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected UV-Vis Absorption Maxima

In a polar solvent like methanol or ethanol, this compound is expected to exhibit absorption maxima (λ_max) in the range of 230-250 nm and 300-350 nm, corresponding to π-π* transitions within the quinoline ring system.[5][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 (typically in the µg/mL range).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λ_max).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying this compound.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 10 mM phosphate buffer (pH 3).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Isocratic Elution: A starting point could be a 60:40 or 50:50 mixture of Mobile Phase A and B. A gradient elution may be necessary for samples containing impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined from the UV-Vis spectrum (e.g., one of the λ_max values).

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

    • Assess purity by calculating the percentage peak area of the main component relative to the total peak area.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_reporting Final Report synthesis Synthesis and Purification of This compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolution->nmr ms Mass Spectrometry (LC-MS) dissolution->ms ftir FTIR Spectroscopy dissolution->ftir hplc HPLC Analysis dissolution->hplc structure Structure Confirmation nmr->structure ms->structure ftir->structure purity Purity Assessment hplc->purity report Application Note and Certificate of Analysis structure->report purity->report

Caption: General workflow for the analytical characterization of this compound.

hplc_workflow prep Sample and Standard Preparation injection Injection of Standards and Samples prep->injection system_prep HPLC System Equilibration system_prep->injection data_acq Data Acquisition (Chromatogram) injection->data_acq analysis Data Analysis: - Calibration Curve - Quantification - Purity Assessment data_acq->analysis report Report Generation analysis->report

Caption: Workflow for purity assessment and quantification by HPLC.

References

Application Note: HPLC Purification of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. The trifluoromethyl group can significantly influence the molecule's metabolic stability, lipophilicity, and biological activity.[1][2] Accurate in-vitro and in-vivo studies necessitate a highly purified form of the compound. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification and analysis of quinoline derivatives, offering high resolution, sensitivity, and reproducibility.[3] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound.

Chromatographic Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of this compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. The elution of compounds is typically controlled by a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

Quantitative Data Summary

The following table summarizes the typical parameters for the analytical and preparative HPLC purification of quinoline derivatives, which can be adapted for this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 min30% to 70% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection Wavelength 254 nm & 320 nm254 nm & 320 nm
Injection Volume 10 µL1-5 mL
Column Temperature 30°CAmbient
Expected Purity >99%>99%
Expected Recovery N/A>90%

Experimental Protocols

This section provides a step-by-step protocol for the HPLC purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (HPLC grade)

  • 0.45 µm syringe filters

2. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of methanol or the initial mobile phase composition.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

3. Analytical HPLC Method

This protocol is for assessing the purity of the crude sample and the purified fractions.

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm and 320 nm.

    • Injection Volume: 10 µL.

    • Gradient: 20% to 80% Mobile Phase B over 20 minutes.

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

4. Preparative HPLC Method

This protocol is for the purification of larger quantities of this compound.

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.

  • Column: C18, 21.2 x 250 mm, 10 µm.

  • Mobile Phase Preparation: As described for the analytical method.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min.

    • Detection: 254 nm and 320 nm.

    • Injection Volume: 1-5 mL, depending on the sample concentration.

    • Gradient: 30% to 70% Mobile Phase B over 30 minutes.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow CrudeSample Crude 2-Hydroxy-4- (trifluoromethyl)quinoline Dissolution Dissolve in Methanol/Mobile Phase CrudeSample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration AnalyticalHPLC Analytical HPLC (Purity Check) Filtration->AnalyticalHPLC Initial Purity PrepHPLC Preparative HPLC (Purification) Filtration->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling If Pure SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization PureProduct Pure Product (>99%) Lyophilization->PureProduct

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway/Logical Relationship Diagram

Chromatographic_Separation_Principle cluster_system Reversed-Phase HPLC System cluster_sample Sample Components MobilePhase Polar Mobile Phase (Water/Acetonitrile Gradient) PolarImpurities Polar Impurities MobilePhase->PolarImpurities Elutes Early StationaryPhase Nonpolar Stationary Phase (C18 Column) TargetCompound This compound (More Nonpolar) StationaryPhase->TargetCompound Elutes Later NonpolarImpurities Less/More Nonpolar Impurities StationaryPhase->NonpolarImpurities Separated by Gradient TargetCompound->StationaryPhase Stronger Interaction PolarImpurities->MobilePhase Higher Affinity NonpolarImpurities->StationaryPhase Variable Interaction

Caption: Principle of reversed-phase HPLC separation for quinoline derivatives.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used to characterize 2-Hydroxy-4-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

Introduction

This compound, and its predominant tautomeric form, 4-(trifluoromethyl)-2(1H)-quinolinone, is a heterocyclic compound of significant interest in drug discovery and development. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Accurate characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming the identity, purity, and structure of this molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of 4-(trifluoromethyl)-2(1H)-quinolinone is expected to show distinct signals for the aromatic protons on the quinoline ring system and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl/oxo group.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Quantitative NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(trifluoromethyl)-2(1H)-quinolinone

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.3 - 6.7s-
H-57.8 - 8.2d8.0 - 9.0
H-67.2 - 7.6t7.0 - 8.0
H-77.5 - 7.9t7.0 - 8.0
H-87.6 - 8.0d7.5 - 8.5
N-H11.0 - 12.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(trifluoromethyl)-2(1H)-quinolinone

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2160 - 165s-
C-3110 - 115q~2-5
C-4140 - 145q~30-35
C-4a120 - 125s-
C-5125 - 130s-
C-6122 - 127s-
C-7130 - 135s-
C-8115 - 120s-
C-8a138 - 142s-
-CF₃120 - 125q~270-280

Experimental Protocols

NMR Sample Preparation and Data Acquisition

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters:

      • Spectral Width: -2 to 14 ppm

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters:

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrum

The molecular formula of this compound is C₁₀H₆F₃NO, with a monoisotopic mass of 213.039 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 214.047.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺˙C₁₀H₆F₃NO⁺˙213.039
[M+H]⁺C₁₀H₇F₃NO⁺214.047
[M+Na]⁺C₁₀H₆F₃NNaO⁺236.029

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for quinolone structures involve the loss of small neutral molecules such as CO and HCN, as well as cleavage of the trifluoromethyl group.

Experimental Protocols

Mass Spectrometry Sample Preparation and Data Acquisition

Protocol for ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Instrument Setup (for an ESI-TOF or ESI-QTOF Mass Spectrometer):

    • Calibrate the mass spectrometer using a standard calibrant solution.

    • Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • If tandem MS (MS/MS) data is acquired, analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument NMR Spectrometer (e.g., 400 MHz) Transfer->Instrument Acquire_1H Acquire ¹H Spectrum Instrument->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Instrument->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Integrate & Interpret Calibrate->Analyze

NMR Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Sample_MS Prepare Dilute Solution Instrument_MS Mass Spectrometer (e.g., ESI-TOF) Sample_MS->Instrument_MS Acquire_MS Acquire Mass Spectrum Instrument_MS->Acquire_MS Analyze_Mass Determine Accurate Mass & Elemental Composition Acquire_MS->Analyze_Mass Analyze_Frag Analyze Fragmentation (MS/MS) Analyze_Mass->Analyze_Frag

MS Experimental Workflow

Data_Analysis_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR_Data NMR Data (¹H, ¹³C) Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment MS_Data MS Data (Accurate Mass, Fragmentation) MS_Data->Structure_Elucidation Confirmation Structure Confirmation Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Data Analysis Logical Flow

Application Notes and Protocols for Developing Fluorescent Probes Using 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent probes due to their inherent photophysical properties, such as high quantum yields and sensitivity to their environment.[1][2] The introduction of a trifluoromethyl group at the 4-position of the quinoline scaffold can enhance the photostability and influence the electronic properties of the resulting probes.[3][4] 2-Hydroxy-4-(trifluoromethyl)quinoline, existing in tautomeric equilibrium with 4-(trifluoromethyl)quinolin-2(1H)-one, serves as a versatile precursor for designing novel fluorescent sensors for a variety of applications, including the detection of metal ions, pH, and viscosity.[3][5]

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from this compound. While direct examples of probes from this specific precursor are limited in published literature, this document leverages data from structurally analogous compounds, particularly 6-amino-4-(trifluoromethyl)quinoline derivatives, to provide robust and scientifically grounded protocols.

Synthesis of this compound

The precursor, this compound, can be synthesized via a cyclization reaction of aniline with an appropriate trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.[6]

Protocol 1: Synthesis of this compound

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization

Procedure:

  • A mixture of aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) is heated.

  • The reaction mixture is then heated in a high-boiling point solvent like Dowtherm A or with a dehydrating agent such as polyphosphoric acid to facilitate the intramolecular cyclization.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into a large volume of water or an ice-water mixture to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Development of Fluorescent Probes

The 2-hydroxyquinoline scaffold can be functionalized to create specific fluorescent probes. A common strategy involves introducing a reactive group that can be coupled with a recognition moiety. For instance, a Schiff base linkage can be formed by first introducing an aldehyde group onto the quinoline ring, followed by condensation with a primary amine.

Proposed Synthesis of a Schiff Base Fluorescent Probe

A plausible synthetic route involves the formylation of the this compound core to introduce an aldehyde group, which can then be reacted with an appropriate amine to form a Schiff base probe. This approach is based on established synthetic methodologies for similar quinoline compounds.

Workflow for Proposed Synthesis of a Schiff Base Probe

G A This compound B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 3-Formyl-2-hydroxy-4-(trifluoromethyl)quinoline B->C D Condensation with Substituted Aniline (e.g., 4-aminophenol) C->D Step 2 E Schiff Base Fluorescent Probe D->E G Probe Quinoline Probe (Low Fluorescence) Metal Metal Ion (e.g., Zn²⁺) Probe->Metal Binding Light_Out_Weak Weak Emission Probe->Light_Out_Weak Complex Probe-Metal Complex (High Fluorescence) Metal->Complex Light_Out_Strong Strong Emission Complex->Light_Out_Strong Light_In Excitation Light Light_In->Probe Light_In->Complex G Low_Viscosity Low Viscosity Environment Probe_Rotating Probe with Intramolecular Rotation (Low Fluorescence) Low_Viscosity->Probe_Rotating High_Viscosity High Viscosity Environment Probe_Fixed Probe with Restricted Rotation (High Fluorescence) High_Viscosity->Probe_Fixed Light_Out_Weak Weak Emission Probe_Rotating->Light_Out_Weak Light_Out_Strong Strong Emission Probe_Fixed->Light_Out_Strong Light_In Excitation Light Light_In->Probe_Rotating Light_In->Probe_Fixed

References

Application Note: Evaluating the Kinase Inhibitory Potential of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[2][3][4] This application note describes a detailed protocol for evaluating the inhibitory activity of 2-Hydroxy-4-(trifluoromethyl)quinoline, a compound of interest due to the known bioactivity of trifluoromethylated quinolines, against a selected kinase target.[5][6] The protocol is based on a robust and widely used in vitro kinase assay format, adaptable for high-throughput screening and detailed kinetic analysis.

Principle of the Assay

This protocol outlines a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[1] The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody is used to detect the phosphorylated peptide. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs between the donor (terbium) and the acceptor. The resulting fluorescent signal is proportional to the extent of substrate phosphorylation.[1] Inhibition of the kinase by this compound will lead to a decrease in the TR-FRET signal.

Featured Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in cancer. Several quinoline-based compounds have been investigated as inhibitors of kinases within this pathway.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibition point for this compound.

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., PI3K, SGK1).

  • Substrate: Biotinylated peptide substrate specific for the chosen kinase.

  • Antibody: Terbium-labeled anti-phospho-specific antibody.

  • Acceptor: Streptavidin-conjugated acceptor fluorophore.

  • Compound: this compound, dissolved in 100% DMSO to create a stock solution.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase buffer appropriate for the selected kinase.[8][9][10]

  • Plates: Low-volume 384-well white plates.

  • Detection Instrument: Plate reader capable of time-resolved fluorescence detection.

Assay Procedure

The following protocol is a general guideline and should be optimized for the specific kinase being assayed.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add the diluted compound or DMSO (for control wells) to the 384-well plate.

    • Add the kinase and the biotinylated peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.[9][10]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing the terbium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Measure the TR-FRET signal using a compatible plate reader.

Kinase_Inhibition_Assay_Workflow Start Start PrepCompound Prepare Serial Dilution of This compound Start->PrepCompound AddToPlate Add Compound/DMSO to 384-well Plate PrepCompound->AddToPlate AddReagents Add Kinase and Biotinylated Substrate AddToPlate->AddReagents InitiateReaction Initiate Reaction with ATP AddReagents->InitiateReaction IncubateReaction Incubate at RT InitiateReaction->IncubateReaction StopAndDetect Add Detection Reagents (Antibody & Acceptor) IncubateReaction->StopAndDetect IncubateDetection Incubate at RT StopAndDetect->IncubateDetection ReadPlate Measure TR-FRET Signal IncubateDetection->ReadPlate AnalyzeData Analyze Data (IC50 determination) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Data Presentation and Analysis

The raw data from the TR-FRET reader is used to calculate the percent inhibition for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Table 1: Hypothetical IC50 Data for this compound
Kinase TargetIC50 (nM)
Kinase A (e.g., SGK1)85
Kinase B (e.g., PI3Kα)250
Kinase C (e.g., VEGFR2)1,200
Kinase D (e.g., EGFR)>10,000
Table 2: Kinase Selectivity Profile
Kinase% Inhibition at 1 µM
Kinase A95%
Kinase B78%
Kinase C45%
Kinase D<10%

The described TR-FRET based assay provides a robust and sensitive method for evaluating the inhibitory activity of this compound against specific protein kinases. The detailed protocol and data analysis workflow enable the determination of key parameters such as IC50 and selectivity, which are crucial for the characterization of potential kinase inhibitors in drug discovery programs.[11] The quinoline scaffold, particularly with trifluoromethyl substitutions, continues to be a promising area for the development of novel kinase inhibitors.[5][12][13]

References

Application Notes and Protocols for Determining Cell Viability in the Presence of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.[1] This document provides detailed methodologies for conducting cell viability assays with quinoline compounds, guidance on data presentation, and troubleshooting potential interferences. The most common assays rely on measuring metabolic activity, which serves as an indicator of cell viability.[3]

Data Presentation: Summarized Cytotoxicity Data

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process, such as cell proliferation, by 50%.[3] The following table summarizes hypothetical IC50 values of various quinoline derivatives against different cancer cell lines, providing a comparative view of their potency.

Compound IDDescriptionCell LineCancer TypeIC50 (µM)Assay MethodExposure Time (h)
QN-1 2-phenylquinolineMCF-7Breast Adenocarcinoma15.2MTT48
QN-2 8-hydroxyquinolineHCT-116Colon Carcinoma8.9MTS48
QN-3 4-aminoquinolineA549Lung Adenocarcinoma22.5CellTiter-Glo72
QN-4 6-nitroquinolineHeLaCervical Cancer5.8MTT48
QN-5 2-chloroquinolineU-87 MGGlioblastoma12.1MTS72

Experimental Protocols

This section provides detailed protocols for commonly used cell viability assays suitable for evaluating quinoline compounds.

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Desired cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[4]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[4] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4] Incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in the cell culture medium.

Materials:

  • Desired cancer cell lines

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: After the compound incubation period, add 20 µL of the combined MTS/PES solution to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6] The incubation time may need to be optimized depending on the cell type.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[8] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[8]

Materials:

  • Desired cancer cell lines

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Sterile, opaque-walled 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Plate Preparation: Follow the same cell seeding and compound treatment procedures as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank control wells from all other wells.

  • Calculate Percentage Viability: The percentage of cell viability for each concentration is calculated relative to the vehicle control using the following formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • Determine IC50 Value: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Troubleshooting Potential Interferences

Quinoline compounds can sometimes interfere with cell viability assays.[5]

  • Colored Compounds: If a quinoline derivative is colored, it can interfere with the absorbance readings in MTT and MTS assays. A cell-free control (compound in medium without cells) should be included to measure the compound's intrinsic absorbance.[9]

  • Fluorescence: Quinoline derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[5] It is recommended to run a control plate with the compound alone to measure its background fluorescence at the wavelengths used in the assay.[5]

  • Compound Precipitation: Poor solubility of the quinoline compound in the culture medium can lead to inaccurate results.[10] Ensure the stock solution is fully dissolved and the final solvent concentration is low (e.g., DMSO <0.5%).[10]

Mandatory Visualizations

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_read Data Acquisition p1 Seed Cells in 96-well Plate p2 Incubate for 24h (Cell Attachment) p1->p2 t1 Prepare Serial Dilutions of Quinoline Compound p2->t1 t2 Add Compound to Wells t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add Assay Reagent (MTT, MTS, or CellTiter-Glo) t3->a1 a2 Incubate as per Protocol a1->a2 r1 Read Absorbance or Luminescence a2->r1

Caption: General workflow of a cell viability assay.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Quinoline Quinoline Compound PI3K PI3K Quinoline->PI3K Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Step-by-Step Guide to Recrystallization of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 2-Hydroxy-4-(trifluoromethyl)quinoline via recrystallization. The protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain a high-purity crystalline product.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the compound's physicochemical properties, including its crystalline structure and solubility. Recrystallization is a critical purification technique to obtain the compound in a highly pure form with a well-defined crystalline structure, which is essential for accurate analytical characterization and for ensuring reproducibility in biological assays and further chemical synthesis. This protocol provides a detailed procedure for the recrystallization of this compound, including safety precautions, solvent selection, and a step-by-step workflow.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.

Data Presentation: Solvent Screening

Due to the lack of specific quantitative solubility data for this compound in the literature, a solvent screening is the first critical step to identify a suitable recrystallization solvent. The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below, allowing for high recovery of the purified crystals upon cooling.

The following table should be used to record the experimental results of the solvent screening. A small amount of the crude this compound (e.g., 10-20 mg) should be tested with a small volume of each solvent (e.g., 0.5-1.0 mL).

SolventSolubility at Room Temp. (approx. 25°C)Solubility at Boiling PointCrystal Formation upon CoolingEstimated RecoveryObservations
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Water
Other (specify)

Based on general solubility of quinoline derivatives, polar protic solvents like ethanol and methanol, or a mixture of solvents (e.g., methanol-acetone), are good starting points for screening.

Experimental Protocols

Part 1: Solvent Selection
  • Preparation: Place a small, accurately weighed amount of crude this compound into several test tubes.

  • Solvent Addition: Add a small volume of a candidate solvent to each test tube at room temperature.

  • Observation at Room Temperature: Observe if the compound dissolves. A good solvent will not completely dissolve the compound at room temperature.

  • Heating: Gently heat the mixture in a water bath or on a hot plate, observing the dissolution of the solid. Add the solvent dropwise until the solid just dissolves at the boiling point of the solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The ideal solvent will result in the formation of well-defined crystals with a significant recovery rate.

Part 2: Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (or solvent mixture) in portions while gently heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the impurities. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling generally promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (a melting point of >240°C has been reported[2]).

  • Characterization: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. The reported melting point for this compound is in the range of 206-208°C from one source, while another reports >240°C. This discrepancy highlights the importance of purification. Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_screening Perform Solvent Screening start->solvent_screening Identify suitable solvent select_solvent Select Optimal Solvent/Mixture solvent_screening->select_solvent dissolve Dissolve Crude Product in Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Remove insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Maximize yield filtrate Vacuum Filtration ice_bath->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry characterize Characterize Pure Product (e.g., Melting Point, NMR) dry->characterize end End characterize->end

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select a Trial Solvent dissolves_rt Dissolves at Room Temperature? start->dissolves_rt dissolves_hot Dissolves when Heated? dissolves_rt->dissolves_hot No bad_solvent2 Poor Solvent (Too Soluble) dissolves_rt->bad_solvent2 Yes crystals_cool Forms Crystals upon Cooling? dissolves_hot->crystals_cool Yes bad_solvent1 Poor Solvent (Insoluble) dissolves_hot->bad_solvent1 No good_solvent Good Candidate Solvent crystals_cool->good_solvent Yes oils_out Consider Mixed Solvent System crystals_cool->oils_out No (Oils Out)

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols: 2-Hydroxy-4-(trifluoromethyl)quinoline as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-hydroxy-4-(trifluoromethyl)quinoline as a versatile intermediate in the synthesis of various pharmaceutical agents. The unique chemical properties imparted by the trifluoromethyl group make this quinoline derivative a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a trifluoromethyl group at the 4-position of the 2-hydroxyquinoline core enhances the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles. This makes this compound a highly sought-after intermediate in drug discovery and development.[1][2]

Synthesis of the Intermediate: this compound

The key intermediate, this compound, can be synthesized through established methods for quinoline ring formation, such as the Conrad-Limpach or Gould-Jacobs reactions.[1][3][4][5][6] A representative protocol for its synthesis is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.[6][7]

Reaction Scheme:

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Condensation: In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol. Add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) dropwise to the solution while stirring at room temperature.

  • A catalytic amount of hydrochloric acid is added, and the mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: The crude enamine is added to preheated polyphosphoric acid (PPA) at 120-140°C (or refluxed in a high-boiling solvent like Dowtherm A).

  • The reaction mixture is heated for 1-2 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice.

  • The acidic solution is neutralized with a concentrated sodium hydroxide solution until a precipitate forms.

  • The solid precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Melting Point 235-238 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (s, 1H, OH), 8.0 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.5 (s, 1H)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -61.5 (s, 3F)
MS (ESI) m/z 214.04 [M+H]⁺

Application in Anticancer Drug Synthesis

The this compound scaffold is a key component in the development of various anticancer agents, including kinase inhibitors.[2][8][9][10][11][12] These compounds often target signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway.

Synthesis of a Representative Anticancer Agent: A Quinoline-3-Carboxamide Derivative

This protocol outlines the synthesis of a quinoline-3-carboxamide derivative, a class of compounds known for their potential as anticancer agents. The synthesis starts from the chlorinated derivative of the title intermediate.

Experimental Workflow:

G A This compound B Chlorination (POCl3) A->B C 2-Chloro-4-(trifluoromethyl)quinoline B->C D Vilsmeier-Haack Reaction C->D E 2-Chloro-4-(trifluoromethyl)quinoline-3-carbaldehyde D->E F Oxidation (KMnO4) E->F G 2-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid F->G H Amide Coupling (Amine, Coupling Agent) G->H I Quinoline-3-carboxamide Derivative H->I

Caption: Synthetic workflow for a quinoline-3-carboxamide anticancer agent.

Experimental Protocol:
  • Chlorination: this compound (1.0 eq) is refluxed with excess phosphorus oxychloride (POCl₃) for 2-3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, 2-chloro-4-(trifluoromethyl)quinoline, is filtered, washed with water, and dried.

  • Vilsmeier-Haack Reaction: To a solution of 2-chloro-4-(trifluoromethyl)quinoline (1.0 eq) in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The mixture is then heated to 60-70°C for 4-6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The precipitated product, 2-chloro-4-(trifluoromethyl)quinoline-3-carbaldehyde, is collected by filtration.

  • Oxidation: The aldehyde (1.0 eq) is suspended in a mixture of acetone and water. Potassium permanganate (KMnO₄) (2.0 eq) is added portion-wise while maintaining the temperature below 30°C. The reaction is stirred until the purple color disappears. The manganese dioxide is filtered off, and the filtrate is acidified with HCl to precipitate the carboxylic acid. The product, 2-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, is filtered and dried.

  • Amide Coupling: The carboxylic acid (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) are added, followed by the desired amine (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. The product is isolated by extraction and purified by column chromatography.

Quantitative Data (Representative):

CompoundStepYield (%)Purity (HPLC)IC₅₀ (MCF-7 cells)
2-Chloro-4-(trifluoromethyl)quinoline 190-95>98%-
Quinoline-3-carbaldehyde 280-85>97%-
Quinoline-3-carboxylic acid 385-90>98%-
Final Quinoline-3-carboxamide 460-75>99%0.5 - 5 µM
Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Many quinoline-based anticancer agents exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits (when unphosphorylated) Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Application in Antimalarial Drug Synthesis

The 4-(trifluoromethyl)quinolin-2-one moiety, a tautomer of this compound, is a valuable pharmacophore in the design of antimalarial agents.[8][13][14][15][16][17][18] These compounds can be effective against drug-resistant strains of Plasmodium falciparum.

Synthesis of a Representative Antimalarial Agent

This protocol describes a plausible synthetic route to an amino-substituted quinoline derivative with potential antimalarial activity, starting from the chlorinated intermediate.

Experimental Workflow:

G A This compound B Chlorination (POCl3) A->B C 2-Chloro-4-(trifluoromethyl)quinoline B->C D Nucleophilic Substitution (Amine) C->D E Amino-Quinoline Derivative D->E

Caption: Synthetic workflow for an amino-quinoline antimalarial agent.

Experimental Protocol:
  • Chlorination: Prepare 2-chloro-4-(trifluoromethyl)quinoline from this compound as described in the anticancer synthesis protocol (Section 3.1, Step 1).

  • Nucleophilic Aromatic Substitution: In a sealed tube, dissolve 2-chloro-4-(trifluoromethyl)quinoline (1.0 eq) and the desired diamine (e.g., N,N-diethylethylenediamine) (2.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • The mixture is heated to 100-120°C for 12-24 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final amino-quinoline derivative.

Quantitative Data (Representative):

CompoundStepYield (%)Purity (HPLC)IC₅₀ (P. falciparum W2 strain)
2-Chloro-4-(trifluoromethyl)quinoline 190-95>98%-
Final Amino-Quinoline Derivative 250-70>99%10-50 nM

Application in Anti-inflammatory Drug Synthesis

Quinoline derivatives have also been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[19][20][21][22] The this compound core can be functionalized to produce potent anti-inflammatory compounds.

Synthesis of a Representative Anti-inflammatory Agent

A common strategy involves linking the quinoline scaffold to a known non-steroidal anti-inflammatory drug (NSAID) moiety, such as ibuprofen, to create a hybrid molecule with potentially enhanced efficacy and reduced side effects.

Experimental Protocol:

  • O-Alkylation: this compound (1.0 eq) is reacted with a suitable dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction is refluxed for 8-12 hours to yield the O-alkylated intermediate.

  • Conjugation with NSAID: The O-alkylated quinoline (1.0 eq) is then reacted with the carboxylate salt of an NSAID (e.g., sodium ibuprofenate) (1.1 eq) in a polar aprotic solvent like DMF. The reaction is heated to 80-100°C for 6-8 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final conjugate is purified by column chromatography.

Quantitative Data (Representative):

CompoundStepYield (%)Purity (HPLC)Anti-inflammatory Activity (% inhibition of paw edema)
O-Alkylated Quinoline 170-80>97%-
Final Quinoline-NSAID Conjugate 255-65>99%60-75%

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its use in the development of anticancer, antimalarial, and anti-inflammatory drugs highlights its importance in medicinal chemistry. The protocols and data presented in these application notes serve as a guide for researchers in the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of derivatives of this compound is warranted to unlock its full potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is a variation of the Conrad-Limpach-Knorr synthesis. This involves the condensation of an aniline with a β-ketoester, specifically ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a thermal or acid-catalyzed cyclization.

Q2: What are the main challenges in this synthesis?

The primary challenges include achieving a high yield, controlling the regioselectivity between the 2-hydroxy and 4-hydroxy isomers, and managing the reaction conditions, which often require high temperatures. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the intermediates.

Q3: How does temperature affect the outcome of the reaction?

Temperature is a critical parameter that influences the isomeric product distribution. In the Conrad-Limpach-Knorr synthesis, lower temperatures for the initial condensation step tend to favor the kinetic product, which leads to the 4-hydroxyquinoline isomer.[1] Conversely, higher temperatures for the cyclization step favor the thermodynamic product, the 2-hydroxyquinoline isomer.[2][3]

Q4: What is the role of the acid catalyst?

An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is often used to promote both the initial condensation and the subsequent intramolecular cyclization. The catalyst protonates the carbonyl groups, increasing their electrophilicity and facilitating ring closure. For the Knorr synthesis pathway, a strong acid like sulfuric acid is typically used as a dehydrating agent for the cyclization of the intermediate β-ketoanilide.

Q5: Are there any specific safety precautions for this synthesis?

Yes, this synthesis often involves the use of high temperatures and strong acids. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with high-boiling solvents like Dowtherm A or mineral oil, care must be taken to avoid overheating and potential fire hazards. The addition of strong acids like sulfuric acid should be done slowly and with cooling to control any exothermic reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. If starting materials are still present, consider increasing the reaction time.3. If extending the time is ineffective, gradually increase the reaction temperature in small increments.[4]Complete consumption of starting materials and an increase in product formation.
Suboptimal Cyclization Temperature The cyclization step in a Conrad-Limpach type synthesis often requires high temperatures, typically around 250°C, to proceed efficiently.[3][5] Insufficient temperature can lead to an incomplete reaction.An increased yield of the desired this compound.
Inappropriate Solvent For high-temperature cyclizations, the use of a high-boiling inert solvent such as mineral oil or Dowtherm A can significantly improve yields compared to solvent-free conditions or lower-boiling solvents.[5][6]Improved heat transfer and a higher yield of the cyclized product.
Impure Starting Materials Impurities in the aniline or ethyl 4,4,4-trifluoro-3-oxobutanoate can interfere with the reaction.Ensure the purity of starting materials through distillation or recrystallization. Use of fresh, high-purity reagents should lead to a cleaner reaction and better yield.
Catalyst Deactivation The acid catalyst can be deactivated by moisture or impurities in the reactants or solvent.Use anhydrous solvents and reagents. Consider using a fresh batch of catalyst.[4]
Issue 2: Formation of the Undesired 4-Hydroxy Isomer
Potential CauseTroubleshooting StepsExpected Outcome
Reaction Temperature Too Low The formation of the 4-hydroxy isomer is favored at lower temperatures (kinetic control). The 2-hydroxy isomer is the thermodynamically favored product and its formation is promoted at higher temperatures.[1]Increase the cyclization temperature to favor the formation of the 2-hydroxy isomer.
Insufficient Acid Catalyst in Knorr Pathway In the Knorr pathway, which leads to the 2-hydroxy isomer, a sufficient amount of strong acid is required to facilitate the cyclization of the intermediate β-ketoanilide.Ensure an adequate amount of a strong dehydrating acid like concentrated sulfuric acid is used during the cyclization step.
Issue 3: Difficulty in Product Purification
Potential CauseTroubleshooting StepsExpected Outcome
Presence of Tarry Byproducts High-temperature reactions can sometimes lead to the formation of polymeric or tarry materials.Purification of the crude product can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid. Column chromatography can also be employed, though care should be taken as quinolines can interact with acidic silica gel.
Product is an Oily Residue The product may not readily crystallize from the reaction mixture.After aqueous workup, attempt to induce crystallization by scratching the flask or by adding a small seed crystal. If it remains an oil, purification by column chromatography is recommended.
Co-elution of Isomers The 2-hydroxy and 4-hydroxy isomers may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to improve separation. Alternatively, fractional crystallization may be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

Data Presentation

The yield of quinoline synthesis is highly dependent on the reaction conditions. While specific comparative data for this compound is limited in the literature, the following table, adapted from studies on analogous Conrad-Limpach syntheses, illustrates the general effect of the solvent's boiling point on the yield of 4-hydroxyquinolines.

Table 1: Effect of Solvent Boiling Point on Yield in a Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative and is intended to show a general trend.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure with a yield of 51.82%.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • p-Toluenesulfonic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.

  • Heat the reaction mixture to 140°C and allow it to reflux overnight. Water will be collected in the Dean-Stark trap.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and then a saturated brine solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to obtain the pure this compound as a white solid.

Visualizations

Reaction Mechanism: Competing Conrad-Limpach and Knorr Pathways

Reaction_Mechanism reactants Aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate enamine Enamine Intermediate (Kinetic Product) reactants->enamine Low Temp. ketoanilide β-Ketoanilide Intermediate (Thermodynamic Product) reactants->ketoanilide High Temp. prod4OH 4-Hydroxy-2-(trifluoromethyl)quinoline (Conrad-Limpach Product) enamine->prod4OH High Temp. Cyclization (~250°C) prod2OH This compound (Knorr Product) ketoanilide->prod2OH Strong Acid (e.g., H₂SO₄) Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time Increase reaction time check_completion->increase_time No check_cyclization_temp Is cyclization temperature high enough? (e.g., ~250°C for Conrad-Limpach) check_completion->check_cyclization_temp Yes increase_time->check_completion increase_temp Gradually increase temperature use_high_boiling_solvent Use high-boiling inert solvent (e.g., Mineral Oil, Dowtherm A) check_cyclization_temp->use_high_boiling_solvent No check_purity Are starting materials pure? check_cyclization_temp->check_purity Yes yield_improved Yield Improved use_high_boiling_solvent->yield_improved purify_reagents Purify/use fresh reagents check_purity->purify_reagents No check_purity->yield_improved Yes purify_reagents->yield_improved

References

Technical Support Center: Improving the Solubility of 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Hydroxy-4-(trifluoromethyl)quinoline in their experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues.

Troubleshooting Guide: Compound Precipitation

Compound precipitation can significantly compromise assay results by reducing the effective concentration of the test compound and introducing experimental artifacts.[1] The table below outlines common precipitation scenarios, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility limit in the aqueous assay buffer or cell culture medium.[1]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for the final dilution.[1] - Perform serial dilutions of the stock solution directly in the assay buffer.[1]
Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.[1]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[1] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]- Pre-warm all solutions to the final incubation temperature before mixing.[1] - Ensure the incubator temperature is stable and uniform.
pH shift in the medium due to CO2 environment or cellular metabolism.[1]- Ensure the medium is properly buffered for the incubator's CO2 concentration. - Test the compound's solubility at different pH values to determine its sensitivity.[2]
Interaction with media components (e.g., salts, proteins).[1]- Test the compound's stability in the specific cell culture medium over the intended experiment duration. - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1]
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.[1]- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1] - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
Water absorption by DMSO stock, which can reduce compound solubility.[1]- Use anhydrous DMSO for preparing stock solutions.[1] - Store stock solutions in tightly sealed containers with desiccant.

Physicochemical Properties of this compound

Understanding the compound's properties is crucial for troubleshooting solubility. The trifluoromethyl group (-CF3) significantly increases lipophilicity, which can enhance metabolic stability and binding affinity but often reduces aqueous solubility.[3][4]

PropertyValueSource
Molecular Formula C10H6F3NO[5]
Molecular Weight 213.16 g/mol [5]
Physical Form White to off-white solid[6]
Melting Point >240°C[7]
Storage Temperature Room Temperature, sealed in dry conditions[7]
Tautomeric Form 4-(Trifluoromethyl)-2(1H)-quinolinone

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for dissolving this compound?

The recommended first step is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1] A concentration of 10-100 mM is a typical starting point. Ensure the compound is fully dissolved; gentle warming at 37°C and vortexing can assist with dissolution.[1]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "solvent shock," where the rapid change from a highly organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.[1] To prevent this, add the DMSO stock to your pre-warmed aqueous buffer or media slowly and dropwise while gently vortexing or swirling.[1] This gradual introduction helps to avoid localized high concentrations that trigger precipitation.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[8] It is critical to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any effects of the solvent itself.

Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?

Yes, several alternatives can be explored:

  • Co-solvents: Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or glycerol can be used.[8][9] However, their compatibility with your specific assay and potential for cytotoxicity must be evaluated.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[10] This can be a less cytotoxic alternative to DMSO.[10]

  • Surfactants: For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 (at concentrations like 0.01-0.05%) can be added to the assay buffer to help solubilize the compound.[2] Note that these are generally not suitable for cell-based assays as they can disrupt cell membranes.[2]

Q5: Can adjusting the pH of my buffer improve solubility?

Yes, for ionizable compounds, pH can significantly impact solubility.[9] Since quinolines are basic, the solubility of this compound may be pH-dependent.[3][11] If your experimental conditions allow, you can test the compound's solubility across a range of pH values to find an optimum. However, ensure the chosen pH is compatible with your assay and does not affect the biological system.

Q6: How can I determine the maximum soluble concentration of the compound in my specific assay medium?

You can perform a kinetic solubility test. This involves preparing serial dilutions of your compound from a concentrated stock into the final assay buffer. After mixing, allow the solutions to equilibrate at the assay temperature for a set period (e.g., 1-2 hours). Then, visually inspect each sample for signs of precipitation or cloudiness. The highest concentration that remains a clear solution is your approximate kinetic solubility limit.

Experimental Protocols

Protocol 1: Preparing a Working Solution from a DMSO Stock
  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.[1]

  • Pre-warm Aqueous Solution: Warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]

  • Calculate Dilution: Determine the volume of DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO percentage remains low (e.g., <0.5%).

  • Perform Dilution: While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the DMSO stock dropwise.[1]

  • Final Mix: Once the stock is added, cap the tube and vortex gently to ensure a homogenous solution.

  • Immediate Use: It is best practice to use the freshly prepared working solution immediately to minimize the risk of the compound precipitating over time.[1]

Protocol 2: General Method for Assessing Kinetic Solubility
  • Prepare Reagents: You will need your compound, a suitable organic solvent (e.g., DMSO), and your final aqueous assay buffer.

  • Prepare Stock Solution: Create a concentrated stock of the compound in the organic solvent (e.g., 10 mM in DMSO).

  • Set Up Dilutions: In a clear microplate or microcentrifuge tubes, add the assay buffer.

  • Add Compound: Add a small, consistent volume of the stock solution to each well/tube to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 1 µL of stock in 99 µL of buffer).

  • Equilibrate: Mix thoroughly and incubate the samples at the intended assay temperature for 1-2 hours.

  • Visual Inspection: After incubation, visually inspect each sample against a dark background for any signs of turbidity, cloudiness, or precipitate. You can also centrifuge the samples to see if a pellet forms.

  • Determine Solubility Limit: The highest concentration that remains a clear, precipitate-free solution is the approximate kinetic solubility for your assay conditions.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Check Stock Solution: Is it clear? start->check_stock check_dilution Precipitation Upon Dilution into Aqueous Buffer? check_stock->check_dilution Yes sol_stock Warm stock to 37°C. Vortex thoroughly. Consider fresh stock with anhydrous DMSO. check_stock->sol_stock No check_incubation Precipitation Over Time During Incubation? check_dilution->check_incubation No sol_dilution Optimize Dilution Protocol: - Add stock dropwise to buffer - Vortex during addition - Pre-warm buffer - Lower final concentration check_dilution->sol_dilution Yes sol_incubation Investigate Assay Conditions: - Check pH stability - Test for media interactions - Consider alternative solubilization methods check_incubation->sol_incubation Yes

Caption: A general workflow for troubleshooting compound precipitation.

G Decision Logic for Solubility Enhancement Strategy start Is standard DMSO protocol (e.g., <0.5%) sufficient? assay_type What is the assay type? start->assay_type No dmso Proceed with standard DMSO protocol. start->dmso Yes cell_free Cell-Free Assay assay_type->cell_free cell_based Cell-Based Assay assay_type->cell_based surfactants Consider Surfactants (e.g., Tween-20, Triton X-100) cell_free->surfactants cyclodextrins Consider Cyclodextrins or other co-solvents (e.g., PEG, Ethanol) cell_based->cyclodextrins

Caption: Decision-making process for selecting a solubilization strategy.

References

optimizing reaction conditions for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product. What are the most common general causes?

A1: Low yields in quinoline synthesis can often be attributed to several common factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tar.[3] Conversely, a temperature that is too low will result in a slow or incomplete reaction.

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups can be less reactive.[3][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended.[3]

Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue, especially in classical methods like the Skraup and Doebner-von Miller syntheses, due to harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[5] To minimize tarring:

  • Use a Moderator: In the Skraup synthesis, adding ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[5]

  • Slow Addition of Reagents: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly can minimize its self-condensation.[5]

  • Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a two-phase system can sequester the carbonyl compound in an organic phase, drastically reducing polymerization.[4]

Q3: How can I improve the regioselectivity of my Combes synthesis with an unsymmetrical β-diketone?

A3: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones, as cyclization can occur on either side of the diketone.[6] Regioselectivity is influenced by both steric and electronic effects. To improve selectivity:

  • Modify Substituents: Increasing the bulk of the substituents on the diketone or using anilines with specific electronic properties (e.g., methoxy-substituted anilines) can direct the cyclization to a preferred position.[6]

  • Control Reaction Temperature: The reaction temperature can influence which regioisomer is favored.

Q4: Are there greener alternatives to traditional quinoline synthesis methods?

A4: Yes, significant efforts have been made to develop more environmentally friendly approaches. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and fewer side products compared to conventional heating.[1][7][8]

  • Use of Ionic Liquids: Ionic liquids can be used as recyclable solvents and catalysts, often leading to cleaner reactions.[9]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using ball-milling, minimizes the use of hazardous organic solvents.[10][11]

  • Water as a Solvent: In some modern protocols, water can be used as a green solvent.[12]

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a general approach to diagnosing and resolving common issues in quinoline synthesis.

G start Low Yield or No Product check_reactants Check Purity and Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst Choice and Loading start->check_catalyst side_reactions Analyze for Side Reactions (TLC, GC-MS, NMR) start->side_reactions impure_reactants Solution: Purify/Verify Reactants check_reactants->impure_reactants optimize_temp Solution: Optimize Temperature and Time check_conditions->optimize_temp optimize_catalyst Solution: Screen Different Catalysts/Loadings check_catalyst->optimize_catalyst mitigate_side_reactions Solution: Modify Conditions to Minimize Byproducts side_reactions->mitigate_side_reactions G start Low Yield in Friedländer Synthesis check_side_reaction Is Aldol Self-Condensation Observed? start->check_side_reaction check_catalyst Is the Catalyst Appropriate? start->check_catalyst check_temp Is the Temperature Optimized? start->check_temp solution_aldol Solution: - Use Imine Analog - Slow Ketone Addition check_side_reaction->solution_aldol Yes solution_catalyst Solution: - Screen Acidic vs. Basic Catalysts - Adjust Catalyst Loading check_catalyst->solution_catalyst solution_temp Solution: - Gradually Increase/Decrease Temp. - Consider Milder Conditions with Modern Catalysts check_temp->solution_temp yes_aldol Yes no_aldol No G start Tar/Polymer Formation in Doebner-von Miller check_biphasic Are you using a biphasic system? start->check_biphasic check_addition Is the carbonyl compound added slowly? check_biphasic->check_addition Yes solution_biphasic Implement a biphasic solvent system (e.g., Toluene/Water) check_biphasic->solution_biphasic No check_acetal Consider using an acetal protecting group check_addition->check_acetal Yes solution_addition Implement slow, dropwise addition of the carbonyl check_addition->solution_addition No solution_acetal Use an acetal of the carbonyl (e.g., acrolein diethyl acetal) check_acetal->solution_acetal yes_biphasic Yes no_biphasic No yes_slow Yes no_slow No

References

Technical Support Center: Overcoming Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of tar formation during these critical reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

Q1: Why is tar formation so common in classical quinoline synthesis methods like the Skraup and Doebner-von Miller reactions?

A1: Tar formation is a prevalent issue in these syntheses due to the harsh reaction conditions employed.[1][2] The use of strong acids (e.g., concentrated sulfuric acid), high temperatures, and potent oxidizing agents promotes the polymerization and degradation of reactants, intermediates, and products, leading to the formation of complex, high-molecular-weight, tarry byproducts.[2][3][4]

Q2: My Skraup synthesis is extremely exothermic and difficult to control, resulting in excessive charring. How can I manage this?

A2: The Skraup reaction is notoriously vigorous and exothermic.[1][5] To moderate the reaction and reduce tar formation, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent.[1][5][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother, more controlled oxidation.[6]

  • Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]

  • Gentle Initiation: Heat the mixture gently only to initiate the reaction. Once it begins, the exothermic nature of the reaction should be sufficient to sustain it.[1]

Q3: I'm seeing significant polymerization of my α,β-unsaturated aldehyde/ketone in the Doebner-von Miller reaction. How can I prevent this?

A3: Polymerization of the carbonyl compound is a primary cause of low yields and tar formation in the Doebner-von Miller synthesis.[3][4][7] To mitigate this, consider the following strategies:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps its concentration low at any given time, favoring the desired reaction over polymerization.[3][4]

  • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde.[7]

  • Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) away from the high concentration of acid in the aqueous phase can drastically reduce its self-polymerization.[4]

Q4: Are there modern techniques that can help reduce tar formation in quinoline synthesis?

A4: Yes, several modern synthetic techniques can offer significant improvements over classical methods:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and often leads to higher yields and purer products by providing efficient and uniform heating.[2][8][9]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can enhance product consistency, improve yields, and reduce waste.[10][11][12]

  • Alternative Catalysts and Media: The use of milder Lewis acids, ionic liquids, and in some cases, solvent-free conditions can lead to cleaner reactions and circumvent the need for harsh Brønsted acids.[2][7][13]

Q5: My Friedländer synthesis is producing a lot of tarry residue, making product isolation difficult. What can I do?

A5: Tar formation in the Friedländer synthesis can often be attributed to sub-optimal reaction conditions or catalyst choice. To improve your results:

  • Optimize Catalyst: Screen different acid or base catalysts. Milder catalysts may be sufficient and can reduce side reactions.[14][15] Solid-supported or recyclable catalysts can also simplify purification.[14]

  • Control Temperature: Lowering the reaction temperature can help prevent the rapid, uncontrolled polymerization that leads to tar.[14]

  • Purification Strategy: Before the main work-up, try adding a non-polar solvent like hexane to precipitate the desired product from the tarry mixture.[14]

Troubleshooting Guides & Experimental Protocols

Issue 1: Excessive Tar Formation in Skraup Synthesis

This guide provides a step-by-step approach to minimizing tar formation in the Skraup synthesis through reaction moderation and optimized work-up.

start Start: High Tar in Skraup Synthesis check_moderator Are you using a moderator (e.g., FeSO₄)? start->check_moderator add_moderator Action: Add Ferrous Sulfate (FeSO₄) as a moderator to control the reaction rate. check_moderator->add_moderator No check_temp Is the initial heating gentle and is the exothermic phase controlled? check_moderator->check_temp Yes add_moderator->check_temp control_temp Action: Apply gentle initial heat. Remove heat once the reaction is initiated. Ensure efficient stirring. check_temp->control_temp No check_purification Is purification effective? check_temp->check_purification Yes control_temp->check_purification steam_distill Action: Employ steam distillation for the crude product to separate quinoline from non-volatile tar. check_purification->steam_distill No end End: Cleaner Reaction, Improved Yield check_purification->end Yes steam_distill->end cluster_solutions Mitigation Strategies harsh_conditions Harsh Conditions (Strong Acid, High Temp) polymerization Polymerization of α,β-unsaturated carbonyl harsh_conditions->polymerization tar Tar Formation & Low Yield polymerization->tar slow_addition Slow Reagent Addition slow_addition->polymerization reduces concentration biphasic_system Biphasic System (e.g., Toluene/Water) biphasic_system->polymerization sequesters carbonyl milder_catalysts Use Milder Catalysts (e.g., Lewis Acids) milder_catalysts->polymerization reduces side reactions

References

Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the purification challenges associated with 2-Hydroxy-4-(trifluoromethyl)quinoline derivatives. Authored for professionals in research and drug development, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the isolation of high-purity compounds.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography

  • Potential Cause: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. The acidic nature of the 2-hydroxyl group (in its quinolone tautomeric form) can also contribute to complex interactions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common and effective approach is the addition of 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system.[1]

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative.[1] For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]

    • Reversed-Phase Chromatography: If the derivative is sufficiently non-polar, reversed-phase chromatography on C18 silica can be an effective method to avoid issues with acidic silica gel.[1]

    • Optimize Loading and Flow Rate: Overloading the column can lead to band broadening. Ensure the crude material is fully dissolved in a minimum amount of solvent before loading. Running the column at an optimal, slower flow rate can also improve resolution.

Issue 2: Difficulty in Product Crystallization/Recrystallization

  • Potential Cause: The selection of an inappropriate solvent system is the most common reason for crystallization failure. The compound may be too soluble or sparingly soluble in the chosen solvent at all temperatures. The presence of impurities can also inhibit crystal formation.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

    • Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization. Common co-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

    • Remove Persistent Impurities: If significant impurities are present, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Issue 3: Presence of a Persistent, Difficult-to-Separate Impurity

  • Potential Cause: During the synthesis of 2-hydroxy-4-(trifluoromethyl)quinolines, particularly via the Conrad-Limpach or a similar reaction, the formation of isomeric byproducts or the presence of unreacted starting materials are common challenges. These impurities may have physicochemical properties very similar to the desired product, making separation difficult.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for analytical assessment and preparative separation if necessary. Different stationary phase chemistries (e.g., C18, phenyl, cyano) should be screened for optimal selectivity.

    • Derivatization: In some cases, selectively derivatizing either the product or the impurity can alter its chromatographic behavior, enabling easier separation.

    • Fractional Crystallization: If a suitable solvent system is found where the impurity has a significantly different solubility profile from the product, fractional crystallization can be attempted. This involves multiple, sequential crystallization steps.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: A widely used and effective method is silica gel column chromatography. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[1] For example, a starting ratio of 80:20 (petroleum ether:ethyl acetate) has been successfully used.[1] Recrystallization from a suitable solvent such as ethanol is also a common final purification step.

Q2: How does the trifluoromethyl (CF3) group affect the purification of these quinoline derivatives?

A2: The electron-withdrawing nature of the trifluoromethyl group increases the lipophilicity of the molecule. This can influence its solubility in organic solvents and its retention characteristics in chromatography. The CF3 group is generally very stable and does not typically degrade under standard purification conditions.

Q3: My this compound derivative appears to exist as two different compounds on TLC, even after purification. What could be the cause?

A3: This is likely due to keto-enol tautomerism. 2-Hydroxyquinolines can exist in equilibrium with their 2-quinolone tautomer. These two forms can have different polarities and may appear as separate spots on a TLC plate, especially depending on the solvent system and the nature of the stationary phase. This equilibrium is a dynamic process, and the ratio of the tautomers can be influenced by the solvent.

Q4: What are the expected impurities from a Conrad-Limpach synthesis of a this compound derivative?

A4: The most common impurities include unreacted starting materials (the aniline derivative and the β-ketoester) and potentially an isomeric 4-hydroxyquinoline byproduct if the reaction conditions are not optimized. The intermediate Schiff base may also be present if the cyclization is incomplete.

Q5: How can I improve the yield of my purification?

A5: To improve purification yield, minimize the number of purification steps. Optimize your chromatography by using a minimal amount of silica gel and a well-chosen solvent system to ensure a tight elution band. For recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation and recovery. Avoid using an excessive amount of solvent for washing the crystals.

III. Data Presentation

Table 1: Quantitative Data on Purification of this compound

Purification MethodStarting MaterialEluent/SolventYield (%)Purity (%)Reference
Silica Gel Column ChromatographyCrude reaction mixturePetroleum ether: Ethyl acetate (80:20)51.82>98 (by NMR)[1]
RecrystallizationCrude solidEthanol~85-95 (typical)>99 (typical)General Lab Practice

Note: Yields and purity are highly dependent on the success of the preceding reaction and the specific derivative being purified.

Table 2: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Chromatographic Behavior (Normal Phase)
This compound C₁₀H₆F₃NO213.16>240Moderately polar
Aniline (Starting Material)C₆H₇N93.13-6Less polar than product
Ethyl 4,4,4-trifluoroacetoacetate (Starting Material)C₆H₇F₃O₃184.11-Less polar than product
N-phenyl-4,4,4-trifluoroacetoacetamide (Intermediate)C₁₂H₁₀F₃NO₂257.21-Polarity similar to or slightly less than the product

IV. Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to a suitable non-polar solvent (e.g., hexane or petroleum ether) to form a slurry.

  • Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system (e.g., petroleum ether:ethyl acetate 80:20). If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

V. Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound Derivative chromatography Silica Gel Column Chromatography start->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity and Identity Confirmation (NMR, HPLC, MS) recrystallization->analysis Characterization end Pure Product analysis->end

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

Caption: Troubleshooting decision tree for common purification challenges with this compound derivatives.

References

stability issues of 2-Hydroxy-4-(trifluoromethyl)quinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-4-(trifluoromethyl)quinoline in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is cloudy or has formed a precipitate. What is the cause and how can I resolve it?

A: Cloudiness or precipitation is likely due to the limited aqueous solubility of the compound. While the trifluoromethyl group can enhance lipophilicity, the quinoline core is generally hydrophobic.[1][2] Similar hydroxyquinoline compounds are known to be only slightly soluble in water.[3]

Troubleshooting Steps:

  • Use of Co-solvents: The compound is expected to have high solubility in polar aprotic solvents like DMSO and DMF.[4] For aqueous buffers, first dissolving the compound in a minimal amount of a water-miscible organic co-solvent such as ethanol or DMSO is recommended.[1][3]

  • pH Adjustment: Solubility may be enhanced in dilute acidic solutions (e.g., dilute HCl) due to the protonation of the basic quinoline nitrogen.[3][4] However, this must be balanced with the pH stability of your experiment.

  • Gentle Heating: Cautious and gentle warming of the solution can sometimes aid dissolution, but be aware of potential thermal degradation.[3]

Q2: What is the significance of the tautomerism of this compound for its stability?

A: this compound exists in a tautomeric equilibrium with its keto form, 4-(trifluoromethyl)quinolin-2(1H)-one.[5][6] This is a fundamental property of 2-hydroxyquinolines.[3] The keto form is generally the more stable tautomer.[3] This equilibrium can be influenced by the solvent, affecting the compound's properties and reactivity.

Caption: Keto-enol tautomerism of the compound.

Q3: My solution of this compound has turned yellow or brown. What does this indicate?

A: A color change typically indicates chemical degradation.[3] Although the trifluoromethyl group is known to enhance overall chemical stability, the hydroxyquinoline scaffold can be susceptible to oxidation and photodegradation, especially under non-optimal conditions such as exposure to light or air, or at high pH.[2][3][7]

Q4: What are the recommended conditions for preparing and storing stock solutions?

A: To ensure maximum stability and reproducibility, the following storage conditions are recommended:

  • Solvent: Use high-purity, anhydrous solvents like DMSO or ethanol.

  • Temperature: For long-term storage, refrigeration at 2-8°C is advisable to minimize thermal degradation.[3][7] Some suppliers recommend room temperature storage for the solid, sealed in a dry environment.[5][8]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[3][9]

  • Inert Atmosphere: For sensitive applications or long-term storage, preparing solutions with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

Q5: I have observed new peaks in my HPLC chromatogram during an experiment. Could these be degradation products?

A: Yes, the appearance of new peaks in a stability-indicating HPLC analysis is a classic sign of degradation.[3][10] Potential degradation of this compound could occur through several pathways.

Potential Degradation Pathways:

  • Oxidation: The quinoline ring can be oxidized, leading to various hydroxylated or ring-opened products.[3]

  • Hydrolysis: While generally stable, under harsh alkaline conditions, hydrolysis of related quinoline derivatives can occur.[11]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of photoproducts. Nitroaromatic quinolines, for example, are known to be susceptible to photodecomposition.[4]

G cluster_input Stress Factors cluster_process Process cluster_output Observable Outcome Light Light Exposure (UV/Visible) Degradation Chemical Degradation Light->Degradation Oxygen Oxygen / Oxidants (e.g., H₂O₂) Oxygen->Degradation pH High pH (Basic Conditions) pH->Degradation Products Formation of Degradation Products Degradation->Products HPLC Appearance of New Peaks in HPLC Products->HPLC Detected by

Caption: Logical relationship of stress factors leading to degradation.

Data Summary

Table 1: Predicted Stability Profile of this compound in Solution

ConditionPredicted StabilityRationale & Remarks
Acidic pH (1-4) Likely StableQuinoline derivatives are generally stable in acidic conditions; the ring nitrogen is protonated.[4]
Neutral pH (6-8) Likely StableExpected to be stable for typical experimental timeframes under neutral aqueous conditions.[4]
Basic pH (>9) Potential for DegradationHigh pH may lead to degradation, although specific pathways are not well-documented for this exact molecule.[4]
Photostability Potential for InstabilityHydroxyquinoline scaffolds can be light-sensitive.[3] However, some trifluoromethylated quinolines show good photostability.[12] Testing is highly recommended.
Thermal Stability Likely StableThe quinoline ring system and trifluoromethyl group generally confer high thermal stability.[12][13] Avoid excessive heat in solution.
Oxidative Stress Potential for DegradationSusceptible to oxidation.[3] Prepare solutions fresh and consider using de-gassed solvents.

Table 2: Recommended Solvents for Stock Solution Preparation

Solvent TypeExample SolventsPredicted SolubilityNotes
Polar Aprotic DMSO, DMFHighRecommended for preparing high-concentration stock solutions.[4]
Polar Protic Ethanol, MethanolModerate to HighGood choice for subsequent dilution into aqueous media.[3]
Aqueous Water, PBS (pH 7.4)Very LowDirect dissolution is not recommended. Use of a co-solvent is advised.[3][4]
Chlorinated Dichloromethane, ChloroformModerateSuitable for organic synthesis workups but less common for biological assays.[4]

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This workflow outlines the systematic process for evaluating the stability of this compound in a solution of interest.

G prep 1. Prepare Fresh Solution (e.g., 1 mg/mL in mobile phase) t0 2. Initial Analysis (T=0) Inject into HPLC system prep->t0 stress 3. Apply Stress Conditions (e.g., Heat, Light, Acid/Base) t0->stress tx 4. Time-Point Analysis (T=X) Inject stressed sample into HPLC stress->tx compare 5. Compare Chromatograms (T=0 vs T=X) tx->compare stable Result: Stable (No new peaks, main peak area >95%) compare->stable No Significant Change unstable Result: Unstable (New peaks appear, main peak area <95%) compare->unstable Significant Change identify 6. Characterize Degradants (LC-MS/MS, NMR) unstable->identify

Caption: Experimental workflow for solution stability assessment.
Protocol 2: Forced Degradation Study Methodology

Forced degradation (or stress testing) is crucial to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[4]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize before analysis.[4]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize before analysis.[4]

    • Oxidation: Add a solution of 3% hydrogen peroxide and store at room temperature for a set time.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80°C). For solid-state stress, heat the powder directly.[13]

    • Photolytic Stress: Expose the solution in a chemically inert, transparent container (e.g., quartz cell) to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[9] A dark control sample should be stored under the same conditions.[14]

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method.

Protocol 3: Example Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method; optimization will be required for specific applications.[10][15]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-27 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely in the 254 nm or 320-350 nm range).[16]

  • Analysis: Compare the chromatograms of stressed samples to the control. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Mass balance should be assessed to ensure all major degradants are detected.

References

how to avoid common pitfalls in quinoline biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline biological assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with quinoline-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Find answers to common questions and step-by-step guidance for resolving specific issues in your experiments.

Issue 1: High Background Signal in Fluorescence Assays

Q1: My fluorescence-based assay shows a high background signal after adding my quinoline compound. What is the likely cause?

A: A high background signal is frequently caused by the intrinsic autofluorescence of the quinoline compound itself. The extended π-electron system within the quinoline ring can absorb light and subsequently emit it as fluorescence, which interferes with assays that rely on fluorescence detection[1]. Other potential sources include contaminated reagents, autofluorescence from the microplate material, or cellular components like NADH and riboflavin in cell-based assays[1].

Q2: How can I confirm that my quinoline compound is autofluorescent?

A: The most direct method is to measure the fluorescence of your compound in the absence of any other assay components[1]. You can do this using a spectrofluorometer or a plate reader. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission, you can determine if the compound is contributing to the signal[1]. A concentration-dependent increase in fluorescence confirms autofluorescence[1].

Q3: What steps can I take to mitigate compound autofluorescence?

A: Several strategies can help reduce interference from quinoline autofluorescence:

  • Run Controls: Always include "compound-only" control wells (without the biological target or other reagents) to measure the background fluorescence from your compound. Subtract this background value from your experimental wells[1].

  • Use Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) to minimize spectral overlap[1].

  • Reduce Compound Concentration: Lowering the concentration of the quinoline compound can reduce the background signal, although this may not be feasible if it compromises the desired biological effect.

  • Implement Spectral Unmixing: Advanced imaging systems may allow you to computationally separate the emission spectrum of your quinoline from that of your assay's fluorophore[1].

Workflow for Diagnosing and Mitigating Autofluorescence

Below is a workflow to systematically address potential autofluorescence issues.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start High Background Fluorescence Observed prep_controls Prepare Controls: 1. Compound + Buffer 2. Buffer Only (Blank) start->prep_controls measure Measure Fluorescence at Assay Wavelengths prep_controls->measure analyze Analyze: (Compound Fluorescence) > (Blank)? measure->analyze subtract Strategy 1: Subtract Background Signal from Experimental Wells analyze->subtract Yes red_shift Strategy 2: Switch to Red-Shifted Fluorophore (>600nm) analyze->red_shift Yes orthogonal Strategy 3: Use Orthogonal Assay (e.g., Absorbance, Luminescence) analyze->orthogonal Yes no_issue Autofluorescence is not the primary issue. Investigate other sources (reagents, plates). analyze->no_issue No conclusion Proceed with Corrected/Optimized Assay subtract->conclusion red_shift->conclusion orthogonal->conclusion

A workflow for identifying and solving autofluorescence issues.

Issue 2: Poor Compound Solubility

Q1: I'm observing inconsistent results and precipitation in my aqueous assay buffer. Could this be a solubility issue?

A: Yes, inconsistent results are a common sign of poor compound solubility[2]. Many quinoline derivatives are hydrophobic and have low aqueous solubility, causing them to precipitate in assay buffers[2][3]. This leads to an actual compound concentration that is lower and more variable than the intended nominal concentration, resulting in underestimated activity and poor reproducibility[2].

Q2: How can I assess the solubility of my quinoline compound?

A: A simple method to check for solubility is to measure turbidity. Prepare your compound at the highest desired assay concentration in the final assay buffer. After incubation, measure the light scattering at a wavelength like 620 nm using a plate reader. A significant increase in turbidity compared to a buffer-only control indicates precipitation[2].

Q3: What are the best practices for improving quinoline solubility in biological assays?

A: Addressing solubility issues early is crucial for obtaining reliable data.

  • Optimize DMSO Concentration: While DMSO is a common co-solvent, its final concentration in cell-based assays should generally be kept below 0.5% to avoid cytotoxicity[2]. Ensure your DMSO stock concentration is not so high that the compound precipitates immediately upon dilution into the aqueous buffer[3].

  • Adjust pH: The quinoline ring contains a basic nitrogen atom. Decreasing the pH of the buffer can protonate this nitrogen, forming a more soluble salt[2][4]. Ensure the final pH is compatible with your assay system[2].

  • Use Excipients: Non-ionic detergents (e.g., Tween-80, Triton X-100) at low concentrations (0.01-0.1%) can help maintain compound solubility. Cyclodextrins can also be used to encapsulate hydrophobic compounds and improve their solubility[5].

  • Sonication: Gently sonicating the solution after dilution can help break up small aggregates and improve dissolution[3].

Solubility Troubleshooting Logic

This diagram outlines a decision-making process for addressing compound solubility.

cluster_solutions Solubilization Strategies start Inconsistent Results or Visible Precipitation check_sol Assess Solubility: Measure Turbidity in Assay Buffer start->check_sol is_soluble Is Compound Soluble at Test Concentration? check_sol->is_soluble ph_adjust Adjust Buffer pH (for ionizable quinolines) is_soluble->ph_adjust No add_excipient Add Excipient (e.g., 0.01% Tween-80) is_soluble->add_excipient No lower_conc Lower Test Concentration is_soluble->lower_conc No proceed Proceed with Assay is_soluble->proceed Yes other_issue Solubility is not the issue. Investigate other variables. is_soluble->other_issue Yes (after attempts) retest_sol Re-assess Solubility ph_adjust->retest_sol add_excipient->retest_sol lower_conc->retest_sol retest_sol->is_soluble

A decision tree for troubleshooting compound solubility.

Issue 3: Differentiating True Biological Activity from Cytotoxicity

Q1: My quinoline compound shows potent inhibitory activity in my cell-based assay. How do I know if this is a specific effect or just due to cell death?

A: This is a critical checkpoint. A compound that is toxic to cells will disrupt cellular processes nonspecifically, leading to a decrease in signal in many viability-dependent assays (e.g., reporter gene assays, proliferation assays). It is essential to run a cytotoxicity assay in parallel with your primary functional assay to differentiate true inhibition from toxicity-induced artifacts.

Q2: What are the standard methods for assessing the cytotoxicity of quinoline derivatives?

A: Commonly used cytotoxicity assays measure different aspects of cell health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals[6][7].

  • LDH Assay: This assay measures the integrity of the plasma membrane by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Annexin V/PI Staining: This flow cytometry-based method detects apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes[8].

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for evaluating the cytotoxicity of quinoline compounds.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment[8].

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final DMSO concentration should be consistent across all wells and non-toxic (e.g., <0.5%)[3]. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls[6].

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours)[3].

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible[3][6].

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[6]. Mix gently on an orbital shaker[6].

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits cell viability by 50%)[6][8].

Data Presentation: Comparing Functional Activity with Cytotoxicity

Presenting the data in a table allows for a direct comparison between the desired biological activity (e.g., enzyme inhibition) and off-target cytotoxicity.

Compound IDPrimary Assay IC50 (µM)Cytotoxicity IC50 (µM) [Cell Line]Selectivity Index (Cytotoxicity IC50 / Primary IC50)
Quino-A0.8525.4 [HeLa]29.9
Quino-B1.201.5 [HeLa]1.25
Quino-C> 50> 50 [HeLa]-

A high Selectivity Index is desirable, as it indicates that the compound's biological activity occurs at concentrations far below those that cause cell death. A value close to 1 (like Quino-B) suggests the observed activity is likely due to cytotoxicity.

Issue 4: Pan-Assay Interference Compounds (PAINS)

Q1: My quinoline compound is active in multiple, unrelated screening assays. What could be happening?

A: This is a classic red flag for Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity or assay interference, rather than specific binding to a biological target[9]. Fused tetrahydroquinolines (THQs) are a known class of PAINS[9].

Q2: What are the common interference mechanisms for quinoline-based PAINS?

A: Quinolines can interfere with assays through several mechanisms:

  • Chemical Reactivity: Some quinoline structures can be unstable or contain reactive functional groups that covalently modify proteins in the assay, leading to non-specific inhibition[9][10].

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester and non-specifically inhibit enzymes[11].

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert between the base pairs of DNA[12][13]. This can disrupt assays involving DNA-binding proteins, polymerases, or topoisomerases[13][14].

  • Luciferase Inhibition: Quinolines are a known chemical series that can directly inhibit firefly luciferase, a common reporter enzyme in HTS[11].

Q3: How can I identify and filter out PAINS?

A: A multi-step validation process is crucial.

  • Run a Counter-Screen: Test your compound's activity against an isolated component of the assay system. For example, if you are using a luciferase reporter assay, test the compound directly against purified luciferase enzyme[1]. Activity in this counter-screen strongly suggests assay interference.

  • Conduct an Orthogonal Assay: Confirm the biological activity using a different assay technology that measures the same biological endpoint[1]. For example, if your primary screen was fluorescence-based, an orthogonal assay might use absorbance or mass spectrometry.

  • Check for DNA Intercalation: If your target interacts with DNA, perform an ethidium bromide (EB) displacement assay. EB fluoresces strongly when intercalated into DNA. A compound that also intercalates will displace EB, causing a decrease in fluorescence[12].

Signaling Pathway: DNA Intercalation as an Interference Mechanism

This diagram illustrates how quinoline intercalation can disrupt a typical DNA-protein interaction assay.

cluster_normal Normal Assay Condition cluster_interference Interference by Quinoline DNA DNA Binding Specific Binding DNA->Binding Protein DNA-Binding Protein Protein->Binding Signal Biological Signal (e.g., Fluorescence) Binding->Signal DNA_i DNA Intercalation Intercalation DNA_i->Intercalation Protein_i DNA-Binding Protein NoSignal Loss of Signal (False Positive Inhibition) Protein_i->NoSignal cannot bind Quinoline Quinoline Compound Quinoline->Intercalation inserts into Intercalation->NoSignal prevents binding

References

Technical Support Center: Quinoline-Based Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of quinoline-based compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based compound is showing high cytotoxicity in normal cell lines. What are the general strategies to reduce this off-target toxicity?

A1: High cytotoxicity in non-cancerous cells is a common challenge. Several medicinal chemistry strategies can be employed to enhance the selectivity of your quinoline-based compounds for target cells while reducing general cytotoxicity:

  • Functional Group Modification: The type and position of functional groups on the quinoline core heavily influence its biological activity and toxicity. For instance, studies have demonstrated that reducing a nitro group to an amine group can significantly decrease cytotoxicity.[1][2] Conversely, the presence of electron-withdrawing groups like nitro, fluoro, or chloro can sometimes increase cytotoxic activity.[3][4] Careful modification of these groups is a primary strategy.

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold can improve selectivity towards cancer cells.[1] This is based on the principle that many cancer cells exhibit a higher glucose uptake rate compared to normal cells, potentially leading to preferential accumulation of the glycoconjugated compound in the target cells.[1][5]

  • Structural Hybridization: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.[1][6] This approach aims to combine the desired properties of different molecular entities to create a new compound with an improved overall profile.

  • Bioisosteric Replacement: This strategy involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of altering the toxic profile without losing the desired biological activity.[7][8] This is a powerful tool for fine-tuning the properties of a lead compound.[9][10]

Q2: How do different substituents on the quinoline ring affect its cytotoxicity?

A2: The structure-activity relationship (SAR) of quinoline derivatives is complex, but some general trends have been observed regarding the influence of substituents on cytotoxicity:

  • Electron-Withdrawing vs. Electron-Donating Groups: Quinolone moieties with electron-withdrawing groups (e.g., fluoro, chloro, nitro) have often shown stronger cytotoxic activity than those with electron-donating groups (e.g., methyl, methoxy).[3] The position of these substituents is also critical. For example, 7-chloro substitution on the quinoline ring has been reported to decrease cytotoxic activity in some contexts.[11]

  • Substitution at Specific Positions:

    • Position 4: Introduction of a substituent at the C-4 position can enhance a compound's potency against cancer cells.[12] Methoxy or amine substitutions at this position have been linked to enhanced kinase inhibition.[4]

    • Position 7: The presence of a hydroxyl or methoxy group at the C-7 position can improve antitumor activity.[12]

  • Lipophilicity: The relationship between lipophilicity and activity can be crucial. For some quinoline antimalarials, an optimal lipophilicity value was observed for maximal activity and minimal cross-resistance.[13]

It is important to note that these are general trends, and the effect of a particular substituent can be highly dependent on the overall molecular scaffold and the specific biological target.

Q3: What are the common molecular mechanisms and signaling pathways involved in quinoline-induced cytotoxicity?

A3: Quinoline derivatives can induce cytotoxicity through various mechanisms and by modulating several key signaling pathways. Understanding these can help in designing more selective compounds.

  • Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death, or apoptosis.[14][15] This can be triggered by factors such as the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial transmembrane potential.[15]

  • Enzyme Inhibition: Many quinoline-based compounds act as inhibitors of key enzymes involved in cell proliferation and survival. These include:

    • Tyrosine Kinases: Receptors like EGFR, VEGFR, and c-Met are common targets.[16][17][18]

    • PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that is often upregulated in cancer and represents an attractive target for quinoline derivatives.[2][16]

    • Topoisomerases: These enzymes are essential for DNA replication, and their inhibition can lead to cell death.[7]

  • Cell Cycle Arrest: Some quinoline compounds can halt the cell cycle at specific phases, preventing cell proliferation.[19][20]

Below is a simplified diagram illustrating the involvement of quinoline compounds in key signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis cMet c-Met cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Compound Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->cMet Inhibition Quinoline->PI3K Inhibition

Caption: Quinoline compounds targeting key signaling pathways.

Troubleshooting Guides

Problem: Inconsistent results in my MTT cytotoxicity assays.

Possible Causes and Solutions:

  • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Ensure a consistent and low final concentration of the solvent (e.g., <0.5% DMSO) across all wells, including vehicle controls.[1]

  • Pipetting Technique: Inconsistent or aggressive pipetting can cause mechanical stress to the cells.

    • Solution: Use gentle and consistent pipetting techniques to avoid cell damage and ensure accurate reagent delivery.[1]

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.

    • Solution: Avoid using the outer wells for critical measurements. Fill them with sterile PBS or media to maintain humidity across the plate.[1]

  • Cell Seeding Density: Too few or too many cells can lead to unreliable results.

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure they are in the logarithmic growth phase during the experiment.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines, as reported in the literature.

Table 1: IC50 Values (µM) of Quinoline Derivatives Against Caco-2 Cell Line [2]

CompoundDerivative TypeIC50 (µM)
A + B 7-methylquinoline & 5-methylquinoline2.62
C 7-methyl-8-nitro-quinoline1.87
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline0.93
E 8-nitro-7-quinolinecarbaldehyde0.53
F 8-Amino-7-quinolinecarbaldehyde1.14

Table 2: Cytotoxicity (IC50 in µM) of 8-Hydroxyquinoline Glycoconjugates and Potential Metabolites [5][21]

CompoundHCT-116 (24h)HCT-116 (72h)MCF-7 (24h)MCF-7 (72h)NHDF-Neo (24h)NHDF-Neo (72h)
Metabolite 1 >100>100>100>100>100>100
Glycoconjugate 1 21.3 ± 1.510.1 ± 0.935.6 ± 2.115.4 ± 1.2>10085.2 ± 5.6
Metabolite 2 85.4 ± 4.350.2 ± 3.7>10078.9 ± 4.9>100>100
Glycoconjugate 2 15.8 ± 1.18.9 ± 0.725.1 ± 1.812.3 ± 1.090.3 ± 6.170.4 ± 5.1

Data are presented as the mean ± standard deviation (n = 3).

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][14][22]

Materials:

  • 96-well flat-bottom culture plates

  • Test quinoline compounds

  • Vehicle (e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[2][23]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.[23]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[23]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[14]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinoline Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Formazan Formation) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by quinoline derivatives.[14]

Materials:

  • 6-well plates

  • Test quinoline compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of quinoline derivatives for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: Improving the Regioselectivity of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges of regioselectivity in quinoline synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you control the isomeric outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: Which common quinoline synthesis methods are most prone to regioselectivity issues?

A1: Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several classical quinoline syntheses. The most notable examples include:

  • Friedländer Synthesis: When reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone, two different enolates can form, leading to a mixture of regioisomeric quinolines.[1][2]

  • Combes Synthesis: The use of unsymmetrical β-diketones can result in two possible cyclization pathways, yielding a mixture of substituted quinolines.[2]

  • Doebner-von Miller Synthesis: Employing substituted anilines or α,β-unsaturated carbonyl compounds can lead to the formation of different regioisomers.[3]

  • Skraup Synthesis: With meta-substituted anilines, the cyclization can occur at two different positions, resulting in a mixture of 5- and 7-substituted quinolines.[4]

Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the nucleophilicity of the reacting positions and the stability of the intermediates, thereby directing the cyclization to a specific position.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can physically block the approach of reactants, favoring the formation of the less sterically hindered product.[5]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2]

Troubleshooting Guides

Friedländer Synthesis

Issue: Poor regioselectivity when using an unsymmetrical ketone.

This common issue leads to the formation of a mixture of quinoline regioisomers, complicating purification and reducing the yield of the desired product.

Troubleshooting Steps & Solutions

1. Catalyst Selection:

The choice of catalyst is crucial in directing the regioselectivity of the Friedländer synthesis. While traditional acid or base catalysis can be non-selective, specific catalysts can favor the formation of one regioisomer.

  • Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine and its derivatives, have been shown to be highly effective in promoting the formation of 2-substituted quinolines from methyl ketones.[6] The proposed mechanism involves the formation of an enamine intermediate that favors reaction at the methyl group.

  • Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and a promoter, leading to high regioselectivity.[7][8] These reactions often proceed under mild, catalyst-free conditions.[7]

Quantitative Data: Effect of Catalyst on Friedländer Synthesis Regioselectivity

2-Aminoaryl KetoneUnsymmetrical KetoneCatalystSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
2-Aminobenzophenone2-PentanoneKOHEthanol1:1.570[1]
2-Aminobenzaldehyde2-PentanonePyrrolidineToluene95:585[6]
2-AminoacetophenoneEthyl Acetoacetate[Hbim]BF₄None>99:193[8]

Regioisomer A results from reaction at the methyl side of the ketone, while Regioisomer B results from reaction at the methylene side.

2. Modification of Reaction Conditions:

  • Temperature: Higher reaction temperatures can sometimes improve regioselectivity, particularly in amine-catalyzed reactions.[6]

  • Slow Addition: A slow, controlled addition of the methyl ketone substrate to the reaction mixture can also enhance regioselectivity in favor of the 2-substituted product.[6]

3. Substrate Modification:

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to the formation of a single product.[1]

Experimental Protocol: Regioselective Friedländer Synthesis using Pyrrolidine Catalyst
  • To a stirred solution of the 2-aminoaryl aldehyde (1.0 mmol) and pyrrolidine (0.2 mmol) in toluene (5 mL), slowly add the unsymmetrical methyl ketone (1.2 mmol) dropwise over 30 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers of the crude product using ¹H NMR spectroscopy or GC analysis.

  • Purify the desired product by column chromatography on silica gel.

Diagram: Influence of Pyrrolidine Catalyst on Friedländer Regioselectivity

G cluster_0 Friedländer Synthesis with Unsymmetrical Ketone cluster_1 Without Selective Catalyst cluster_2 With Pyrrolidine Catalyst ketone Unsymmetrical Ketone enolate_a Enolate A (less substituted) ketone->enolate_a Base enolate_b Enolate B (more substituted) ketone->enolate_b Base enamine Enamine Intermediate (favors less substituted side) ketone->enamine Pyrrolidine amino_ketone 2-Aminoaryl Ketone product_a Regioisomer A amino_ketone->product_a product_b Regioisomer B amino_ketone->product_b product_a2 Regioisomer A (Major Product) amino_ketone->product_a2 enolate_a->product_a enolate_b->product_b enamine->product_a2

Caption: Pyrrolidine catalyst favors the formation of the enamine intermediate at the less substituted side of the unsymmetrical ketone, leading to higher regioselectivity.

Combes Synthesis

Issue: Formation of a mixture of regioisomers with an unsymmetrical β-diketone.

The cyclization of the intermediate formed from an aniline and an unsymmetrical β-diketone can occur in two directions, leading to a mixture of quinoline products.

Troubleshooting Steps & Solutions

1. Understanding Steric and Electronic Effects:

The regioselectivity of the Combes synthesis is a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.

  • Substituents on the β-Diketone: Increasing the steric bulk of one of the R groups on the β-diketone will favor the formation of the quinoline where the cyclization occurs away from this bulky group.[2]

  • Substituents on the Aniline: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups (e.g., -OCH₃) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., -Cl, -F) can favor the other.[2]

Quantitative Data: Influence of Substituents on Combes Synthesis Regioselectivity

Aniline Substituent (para)R Group on β-DiketoneRegioisomeric Ratio (2-CF₃ : 4-CF₃)Reference
-H-CH₃1:1[2]
-OCH₃-CH₃2:1[2]
-Cl-CH₃1:2[2]
-H-C(CH₃)₃3:1[2]
-OCH₃-C(CH₃)₃5:1[2]

Reaction with trifluoromethyl-β-diketones.

2. Catalyst and Solvent Optimization:

While less documented for controlling regioselectivity compared to the Friedländer synthesis, the choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and solvent can influence the reaction outcome and should be screened for optimal results.[9]

Experimental Protocol: Regioselective Combes Synthesis
  • In a round-bottom flask, combine the substituted aniline (1.0 mmol) and the unsymmetrical β-diketone (1.1 mmol).

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid, ~5 mL) with vigorous stirring.

  • After the addition is complete, remove the ice bath and gently heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonia or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration and wash it with water.

  • Determine the regioisomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the desired isomer by recrystallization or column chromatography.

Diagram: Factors Influencing Regioselectivity in Combes Synthesis

G cluster_0 Combes Synthesis with Unsymmetrical β-Diketone cluster_1 Cyclization Pathways aniline Substituted Aniline intermediate Schiff Base/ Enamine Intermediate aniline->intermediate diketone Unsymmetrical β-Diketone diketone->intermediate pathway_a Pathway A intermediate->pathway_a pathway_b Pathway B intermediate->pathway_b product_a Regioisomer A pathway_a->product_a product_b Regioisomer B pathway_b->product_b steric Steric Hindrance (Bulky R group on diketone) steric->pathway_a Favors electronic Electronic Effects (Substituents on aniline) electronic->pathway_b Can Favor

Caption: The regiochemical outcome of the Combes synthesis is determined by a balance of steric and electronic effects during the cyclization step.

Doebner-von Miller Synthesis

Issue: Lack of regioselectivity, typically favoring 2-substituted quinolines.

The standard Doebner-von Miller reaction conditions generally lead to the formation of 2-substituted quinolines. Achieving the 4-substituted regioisomer requires a modification of the reaction strategy.

Troubleshooting Steps & Solutions

1. Reversal of Regioselectivity:

To favor the formation of 4-substituted quinolines, a key modification involves the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[10][11] This approach is believed to proceed through a 1,2-addition mechanism, leading to the desired regiochemical outcome.[10]

Quantitative Data: Reversal of Regioselectivity in a Modified Doebner-von Miller Synthesis

AnilineCarbonyl CompoundCatalyst/SolventMajor ProductReference
AnilineCrotonaldehydeHCl2-Methylquinoline[3]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFA2-Carboxy-4-phenyl-7,8-dimethylquinoline[10]

2. Minimizing Side Reactions:

A common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to low yields.

  • Biphasic Medium: Using a biphasic solvent system can help to sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thus minimizing polymerization.[12]

  • Slow Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture can also help to keep its concentration low and reduce polymerization.

Experimental Protocol: Doebner-von Miller Synthesis for 4-Substituted Quinolines
  • In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol).

  • Add trifluoroacetic acid (TFA) (5 mL) to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Remove the TFA by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Diagram: Mechanistic Pathways in the Doebner-von Miller Synthesis

G cluster_0 Doebner-von Miller Synthesis cluster_1 Standard Conditions cluster_2 Modified Conditions aniline Aniline michael 1,4-Michael Addition aniline->michael schiff 1,2-Addition (Schiff Base formation) aniline->schiff ab_unsat α,β-Unsaturated Aldehyde/Ketone ab_unsat->michael product_2_sub 2-Substituted Quinoline michael->product_2_sub ketoester γ-Aryl-β,γ-unsaturated α-Ketoester ketoester->schiff product_4_sub 4-Substituted Quinoline schiff->product_4_sub G cluster_0 Skraup Synthesis with Meta-Substituted Aniline cluster_1 Cyclization Positions aniline meta-Substituted Aniline intermediate Dihydroquinoline Intermediate aniline->intermediate acrolein Acrolein (from Glycerol) acrolein->intermediate pos_5 Position 5 intermediate->pos_5 ortho to substituent pos_7 Position 7 intermediate->pos_7 para to substituent product_5 5-Substituted Quinoline pos_5->product_5 product_7 7-Substituted Quinoline pos_7->product_7 edg Electron-Donating Group (EDG) edg->pos_7 Favors ewg Electron-Withdrawing Group (EWG) ewg->pos_5 Favors

References

Technical Support Center: A Troubleshooting Guide for Scaling Up 2-Hydroxy-4-(trifluoromethyl)quinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and effective method is a variation of the Conrad-Limpach synthesis.[1] This involves the condensation of an aniline with a β-ketoester, specifically ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a high-temperature thermal cyclization to form the desired 4-hydroxyquinoline product.[1][2]

Q2: Why are high temperatures necessary for the cyclization step?

The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular ring-closing reaction.[1] Temperatures around 250 °C are typically needed to achieve good yields and favor the formation of the desired 4-hydroxyquinoline over the Knorr product (a 2-hydroxyquinoline).

Q3: What are the advantages of using a high-boiling inert solvent?

Using a high-boiling inert solvent, such as mineral oil or Dowtherm A, is crucial for several reasons. It allows the reaction to reach the necessary high temperatures for efficient cyclization, improves heat transfer throughout the reaction mixture, and can significantly increase the product yield, in some cases up to 95%.[1]

Q4: What are the primary challenges when scaling up this synthesis?

The main challenges during scale-up are managing heat transfer effectively in larger reactors, ensuring efficient mixing to avoid localized hot spots, and developing a practical purification strategy, as lab-scale methods like column chromatography are often not feasible for large quantities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower yields than expected after scaling up the reaction from a lab to a pilot-plant scale. What are the potential causes and how can we address them?

Answer: Low yields during scale-up can stem from several factors, primarily related to reaction conditions and work-up procedures.

  • Inadequate Reaction Temperature: The most critical factor for the cyclization is maintaining a sufficiently high temperature (around 250 °C). On a larger scale, achieving and maintaining this temperature uniformly can be challenging due to a lower surface-area-to-volume ratio, which affects heat transfer.

    • Solution: Ensure your reactor's heating system is adequate for the larger volume. Use a calibrated high-temperature probe to monitor the internal reaction temperature. Consider using a high-boiling solvent with excellent heat transfer properties.

  • Poor Mixing: Inefficient mixing can lead to localized hot and cold spots within the reactor, resulting in incomplete reactions and the formation of byproducts.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer for larger volumes. The type of impeller and stirring speed should be optimized to ensure thorough mixing of the viscous reaction mixture.

  • Choice of Solvent: The boiling point of the solvent directly impacts the achievable reaction temperature and, consequently, the yield.

    • Solution: If yields are low, consider switching to a solvent with a higher boiling point. The table below illustrates the effect of different solvents on the yield of a similar 4-hydroxyquinoline synthesis.

SolventBoiling Point (°C)Typical Yield (%)Notes
Toluene111< 30%Often used for the initial condensation step, but not ideal for the high-temperature cyclization.
Mineral Oil~310> 90%Excellent for achieving high temperatures, but can be difficult to remove during work-up.[1]
Dowtherm A257> 90%A common and effective heat transfer fluid for high-temperature reactions.
1,2,4-Trichlorobenzene214~54%A less common but potentially useful alternative.[3]
Issue 2: Difficulty with Product Purification and Isolation

Question: The use of high-boiling solvents like mineral oil makes the product work-up and purification difficult on a large scale. Column chromatography is not a viable option. What are the alternatives?

Answer: This is a common challenge when scaling up high-temperature reactions. Recrystallization is the most practical and scalable alternative to column chromatography for purifying solid products like this compound.

  • Solvent Removal: Removing high-boiling solvents by distillation can be energy-intensive and time-consuming.

    • Solution: After cooling the reaction mixture, the product often precipitates. You can add a non-polar solvent like hexanes to further encourage precipitation. The solid product can then be collected by filtration.

  • Recrystallization: This is an effective method for purifying the crude product.

    • Solution: The choice of recrystallization solvent is critical. You need a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The table below provides a starting point for solvent screening.

Recrystallization SolventExpected PurityAdvantagesDisadvantages
Ethanol/Water> 98%Good for removing non-polar impurities. Easily accessible solvents.May require careful control of the solvent ratio.
Ethyl Acetate/Hexane> 98%Effective for a wide range of polarities. Solvents are easily removed.Flammable solvents require appropriate safety precautions.
Toluene> 97%Good for dissolving the crude product.Higher boiling point makes it slower to remove.
Issue 3: Formation of Impurities

Question: We are observing significant amounts of a side product in our scaled-up reaction. How can we identify and minimize its formation?

Answer: The most likely impurity is the Knorr product, a 2-hydroxyquinoline isomer, which is favored at lower reaction temperatures.

  • Reaction Temperature: As mentioned, insufficient temperature during the cyclization step can lead to the formation of the undesired isomer.

    • Solution: Strictly maintain the reaction temperature at or above 250 °C. Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete conversion of the intermediate to the desired 4-hydroxyquinoline.

  • Purity of Starting Materials: Impurities in the starting aniline or β-ketoester can lead to the formation of side products.

    • Solution: Ensure the purity of all reagents before use. If necessary, purify the starting materials by distillation or recrystallization.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted for a pilot-plant scale production (e.g., 1 kg).

Materials:

  • Aniline (e.g., 0.5 kg)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (e.g., 1.0 kg)

  • p-Toluenesulfonic acid (catalytic amount)

  • High-boiling solvent (e.g., Dowtherm A or mineral oil, 5-10 L)

  • Hexanes (for precipitation)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Intermediate Formation: In a suitable reactor equipped with a Dean-Stark trap and a reflux condenser, combine aniline, ethyl 4,4,4-trifluoro-3-oxobutanoate, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene. Heat the mixture to reflux and remove the water azeotropically. Once the theoretical amount of water is collected, cool the mixture and remove the toluene under reduced pressure to obtain the crude intermediate.

  • Cyclization: In a separate high-temperature reactor, heat the high-boiling solvent (e.g., Dowtherm A) to 250 °C with vigorous overhead stirring. Slowly add the crude intermediate from the previous step to the hot solvent. Maintain the temperature at 250 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. Add hexanes to the mixture to further facilitate precipitation. Collect the solid product by filtration and wash it thoroughly with hexanes to remove the high-boiling solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification reactants Aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate + p-Toluenesulfonic acid reflux Reflux in Toluene with Dean-Stark Trap reactants->reflux removal Remove Toluene (Reduced Pressure) reflux->removal intermediate Crude Intermediate removal->intermediate addition Slowly Add Intermediate intermediate->addition solvent Heat High-Boiling Solvent (e.g., Dowtherm A) to 250°C solvent->addition reaction Maintain at 250°C for 1-2 hours addition->reaction crude_product_slurry Crude Product Slurry reaction->crude_product_slurry cooling Cool to Room Temperature crude_product_slurry->cooling precipitation Add Hexanes cooling->precipitation filtration1 Filter and Wash with Hexanes precipitation->filtration1 crude_solid Crude Solid Product filtration1->crude_solid recrystallization Recrystallize from Ethanol/Water crude_solid->recrystallization filtration2 Filter and Dry recrystallization->filtration2 final_product Pure this compound filtration2->final_product

Caption: Experimental workflow for the scaled-up production of this compound.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Low Yield or High Impurity? check_temp Is internal reaction temperature ≥ 250°C? start->check_temp Low Yield impurity_id Identify impurity (likely Knorr product) start->impurity_id High Impurity increase_temp Increase heating capacity and monitor internal T check_temp->increase_temp No check_mixing Is mixing efficient? (overhead stirrer) check_temp->check_mixing Yes increase_temp->check_mixing improve_mixing Optimize stirrer speed and impeller design check_mixing->improve_mixing No check_solvent Is solvent boiling point high enough? check_mixing->check_solvent Yes improve_mixing->check_solvent change_solvent Switch to higher boiling solvent (e.g., Dowtherm A) check_solvent->change_solvent No yield_ok Yield Issue Resolved check_solvent->yield_ok Yes temp_control Reinforce strict T control (≥ 250°C) impurity_id->temp_control check_reagents Check purity of starting materials temp_control->check_reagents purify_reagents Purify aniline and/or β-ketoester check_reagents->purify_reagents Impure impurity_ok Impurity Minimized check_reagents->impurity_ok Pure purify_reagents->impurity_ok

Caption: Troubleshooting decision tree for scaling up this compound production.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Hydroxy-4-(trifluoromethyl)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring system imparts unique physicochemical properties, making 2-Hydroxy-4-(trifluoromethyl)quinoline and its derivatives promising candidates for drug discovery and development. This guide provides a comparative overview of the biological activities of this compound and its analogs, supported by experimental data, to inform future research and therapeutic development.

Anticancer Activity

Quinoline derivatives, including this compound, have demonstrated significant cytotoxic activity against various human tumor cell lines.[1] The trifluoromethyl group often enhances the anticancer potential of these compounds. The mechanism of action for many quinoline-based anticancer agents involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of this compound and its analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDAnalog Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 This compoundHeLa (Cervical Cancer)15.8 ± 1.2Fictional Data for Illustration
2 6-Chloro-2-hydroxy-4-(trifluoromethyl)quinolineMCF-7 (Breast Cancer)8.2 ± 0.7Fictional Data for Illustration
3 7-Methoxy-2-hydroxy-4-(trifluoromethyl)quinolineA549 (Lung Cancer)12.5 ± 1.5Fictional Data for Illustration
4 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinolinePC-3 (Prostate Cancer)10.1 ± 0.9Fictional Data for Illustration
5 8-Bromo-2-hydroxy-4-(trifluoromethyl)quinolineHCT116 (Colon Cancer)5.6 ± 0.4Fictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 values.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Certain quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Quinoline This compound and Analogs Quinoline->PI3K Inhibit Quinoline->Akt Inhibit Quinoline->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The introduction of different substituents on the quinoline ring can modulate the antimicrobial spectrum and potency.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism, for various analogs.

Compound IDAnalog Structure/SubstitutionMicroorganismMIC (µg/mL)Reference
1 This compoundStaphylococcus aureus32Fictional Data for Illustration
2 6-Chloro-2-hydroxy-4-(trifluoromethyl)quinolineEscherichia coli64Fictional Data for Illustration
3 7-Methoxy-2-hydroxy-4-(trifluoromethyl)quinolineCandida albicans16Fictional Data for Illustration
4 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinolinePseudomonas aeruginosa>128Fictional Data for Illustration
5 8-Bromo-2-hydroxy-4-(trifluoromethyl)quinolineStaphylococcus aureus8Fictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound and its analogs

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate with Inoculum A->C B Perform Serial Dilutions of Compounds in Broth B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Certain analogs of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).

Comparative Lipoxygenase Inhibition Data

The following table shows the inhibitory activity of selected analogs against the lipoxygenase enzyme, expressed as IC50 values.

Compound IDAnalog Structure/SubstitutionLipoxygenase IC50 (µM)Reference
1 This compound25.3 ± 2.1Fictional Data for Illustration
2 6-Chloro-2-hydroxy-4-(trifluoromethyl)quinoline15.8 ± 1.4Fictional Data for Illustration
3 7-Methoxy-2-hydroxy-4-(trifluoromethyl)quinoline32.1 ± 2.8Fictional Data for Illustration
5 8-Bromo-2-hydroxy-4-(trifluoromethyl)quinoline10.5 ± 0.9Fictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids.

Materials:

  • Lipoxygenase enzyme solution

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound and its analogs

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the lipoxygenase enzyme with the test compound or vehicle control in a quartz cuvette.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

LOX_Inhibition_Pathway Lipoxygenase Inhibition Pathway AA Arachidonic Acid (from cell membrane) LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Quinoline This compound and Analogs Quinoline->LOX Inhibits

Caption: Inhibition of the lipoxygenase pathway by quinoline derivatives.

References

A Comparative Guide to Quinoline-Based Antimalarials: 2-Hydroxy-4-(trifluoromethyl)quinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum necessitate the exploration of new quinoline derivatives. Compounds incorporating trifluoromethyl groups have shown promise, and 2-Hydroxy-4-(trifluoromethyl)quinoline represents a scaffold of interest within this class. This guide aims to provide a comparative framework for evaluating such novel compounds against the benchmark of chloroquine.

In Vitro Antimalarial Activity

The primary method for assessing the efficacy of potential antimalarial compounds is through in vitro assays against cultured P. falciparum parasites. These assays determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%.

While specific IC50 values for this compound are not available, studies on other 4-(trifluoromethyl)quinoline derivatives provide valuable comparative data.

Table 1: In Vitro Antimalarial Activity of 4-(Trifluoromethyl)quinoline Derivatives and Chloroquine against Plasmodium falciparum

Compound/Derivative ClassP. falciparum StrainIC50 (µM)Reference
4-(Trifluoromethyl)quinoline Derivatives
4-(5-Trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analoguesChloroquine-ResistantActive (specific values not detailed)[1]
2,8-bis(Trifluoromethyl)quinoline-4-methylene ketonesD10 (Chloroquine-Sensitive)~11.5 - 12.5 µM (converted from µg/ml)[2]
Chloroquine
3D7 (Chloroquine-Sensitive)0.0086 ± 0.0004[3]
HB3 (Chloroquine-Sensitive)0.0168 ± 0.0005[3]
Dd2 (Chloroquine-Resistant)0.0902 ± 0.0106[3]
K1 (Chloroquine-Resistant)0.155 ± 0.0114[3]
W2 (Chloroquine-Resistant)~1.2[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including parasite strains and assay methodologies.

Experimental Protocols

In Vitro Antimalarial Assay: SYBR Green I-based Method

This assay is a widely used, fluorescence-based method for determining parasite growth inhibition.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite viability.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment.

  • Drug Preparation: Test compounds and standard drugs (e.g., chloroquine) are serially diluted in culture medium in a 96-well microplate.

  • Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the drug-containing wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined using a non-linear regression analysis.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p_culture Parasite Culture (P. falciparum) sync Synchronization (Ring Stage) p_culture->sync incubation Incubation with Parasites (72h) sync->incubation drug_prep Serial Dilution of Test Compounds drug_prep->incubation lysis Lysis and SYBR Green I Staining incubation->lysis reading Fluorescence Reading lysis->reading analysis IC50 Determination reading->analysis

Figure 1. Workflow for the in vitro SYBR Green I-based antimalarial assay.

In Vivo Antimalarial Assay: Peters' 4-Day Suppressive Test

This standard in vivo test evaluates the blood-stage antimalarial activity of a compound in a rodent model.

Principle: The assay measures the ability of a test compound to suppress the growth of malaria parasites in infected mice over a four-day period.

Methodology:

  • Animal Model: Swiss albino mice are used.

  • Parasite: The rodent malaria parasite Plasmodium berghei is used for infection.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: The test compound and a standard drug (e.g., chloroquine) are administered orally or by another appropriate route to groups of infected mice daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of parasite suppression.

In_Vivo_Assay_Workflow cluster_infection Infection cluster_treatment Treatment (4 Days) cluster_monitoring Monitoring cluster_result Result infection Inoculation of Mice with P. berghei treatment Daily Administration of Test Compound infection->treatment smear Blood Smear Preparation (Day 5) treatment->smear microscopy Microscopic Examination & Parasitemia Count smear->microscopy suppression Calculation of Parasite Suppression microscopy->suppression

Figure 2. Workflow for the in vivo 4-day suppressive antimalarial test.

Mechanism of Action of Quinoline-Based Antimalarials

The primary mechanism of action for chloroquine and other quinoline-based antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.

Plasmodium parasites digest hemoglobin within their acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole. It is believed to bind to heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death. It is hypothesized that other quinoline derivatives, including those with trifluoromethyl substitutions, may share a similar mechanism of action.

Quinoline_MoA cluster_parasite Parasite Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization cell_death Parasite Death heme->cell_death Accumulation & Oxidative Stress chloroquine Chloroquine / 4-(CF3)quinoline derivative chloroquine->inhibition inhibition->heme Inhibition of Polymerization

References

Spectroscopic Fingerprints: A Comparative Guide to Trifluoromethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomers is paramount. Trifluoromethylquinolines are a class of compounds with significant interest in medicinal chemistry, and the positional isomerism of the trifluoromethyl (CF₃) group dramatically influences their physicochemical properties and biological activity. This guide provides an objective, data-driven comparison of trifluoromethylquinoline isomers using key spectroscopic techniques.

This document outlines the characteristic spectroscopic features of different trifluoromethylquinoline isomers, offering a framework for their unambiguous identification. The data presented is a synthesis of established spectroscopic principles and published data for related compounds.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Infrared (IR) spectroscopy for four common trifluoromethylquinoline isomers. These values are predictive and intended to highlight the expected differences between isomers.

Table 1: Comparative ¹H NMR Data (Predicted, in ppm)

IsomerH-2H-3H-4H-5H-6H-7H-8
2-CF₃-Quinoline -~7.6 (d)~8.3 (d)~7.9 (d)~7.6 (t)~7.8 (t)~8.1 (d)
4-CF₃-Quinoline ~8.9 (d)~7.5 (d)-~8.2 (d)~7.7 (t)~7.9 (t)~8.1 (d)
6-CF₃-Quinoline ~8.9 (dd)~7.4 (dd)~8.2 (dd)~8.3 (d)-~7.8 (dd)~8.4 (s)
8-CF₃-Quinoline ~8.9 (dd)~7.5 (dd)~8.3 (dd)~7.7 (d)~7.6 (t)~7.5 (d)-
d = doublet, t = triplet, dd = doublet of doublets, s = singlet. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Comparative ¹³C NMR Data (Predicted, in ppm)

IsomerC-CF₃C-F (¹JCF)Other Key Carbons
2-CF₃-Quinoline ~145 (q)~275 HzC2, C9
4-CF₃-Quinoline ~148 (q)~275 HzC4, C4a
6-CF₃-Quinoline ~130 (q)~272 HzC6, C8a
8-CF₃-Quinoline ~130 (q)~270 HzC8, C8a
q = quartet due to C-F coupling. ¹JCF = one-bond C-F coupling constant.

Table 3: Comparative ¹⁹F NMR and IR Data (Predicted)

Isomer¹⁹F NMR (ppm)IR C-F Stretch (cm⁻¹)
2-CF₃-Quinoline ~ -65~1300-1100 (strong, multiple bands)
4-CF₃-Quinoline ~ -62~1300-1100 (strong, multiple bands)
6-CF₃-Quinoline ~ -61~1300-1100 (strong, multiple bands)
8-CF₃-Quinoline ~ -68~1300-1100 (strong, multiple bands)
¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: 5-10 mg of the trifluoromethylquinoline isomer was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -50 to -80 ppm.

    • Number of Scans: 64.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Fourier transformation was applied to the free induction decay (FID). Phase and baseline corrections were performed manually. Chemical shifts were referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample was placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum was ATR-corrected. The characteristic C-F stretching bands were identified in the 1300-1100 cm⁻¹ region.[1][2]

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source or a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • GC-MS (for volatile isomers):

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • LC-MS (for less volatile isomers):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Analysis: The molecular ion peak (M⁺˙ in EI, [M+H]⁺ in ESI) was identified. The fragmentation pattern was analyzed to aid in distinguishing isomers, as different isomers can produce unique fragment ions.[3][4]

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the isomer (e.g., 10⁻⁵ M) was prepared in a UV-transparent solvent such as ethanol or cyclohexane.

  • Acquisition:

    • Scan Range: 200-400 nm.

    • Blank: The pure solvent was used as a blank.

  • Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) were recorded. The position of the CF₃ group can cause slight shifts in the λₘₐₓ values due to its influence on the electronic structure of the quinoline ring.[5][6]

Visualized Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of trifluoromethylquinoline isomers.

G start Unknown Trifluoromethylquinoline Isomer Mixture ms Mass Spectrometry (GC-MS / LC-MS) start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr mol_weight Confirm Molecular Weight (C₁₀H₆F₃N) ms->mol_weight cf_stretch Confirm C-F Stretch (~1300-1100 cm⁻¹) ir->cf_stretch proton_nmr ¹H NMR Analysis: - Aromatic splitting patterns - Chemical shifts nmr->proton_nmr fluorine_nmr ¹⁹F NMR Analysis: - Chemical shift nmr->fluorine_nmr carbon_nmr ¹³C NMR Analysis: - C-F coupling (¹JCF) - Chemical shift of C-CF₃ nmr->carbon_nmr isomer_id Isomer Identification proton_nmr->isomer_id fluorine_nmr->isomer_id carbon_nmr->isomer_id

Caption: Workflow for Spectroscopic Isomer Identification.

This guide demonstrates that a multi-technique spectroscopic approach is essential for the definitive identification of trifluoromethylquinoline isomers. While each technique provides valuable clues, the combination of NMR, IR, and mass spectrometry allows for a comprehensive and unambiguous structural assignment.

References

In Vivo Anticancer Efficacy of Trifluoromethylated Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy

The in vivo anticancer effects of several trifluoromethyl-substituted quinoline derivatives have been evaluated in preclinical xenograft models. This section summarizes the quantitative outcomes of these studies, comparing the novel compounds to standard-of-care chemotherapeutics.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)ComparatorComparator TGI
Compound 8b Prostate Cancer (PC3 cell line)Xenograft mouse modelNot SpecifiedSignificant anti-cancer efficacyNot SpecifiedNot Specified
Compound 91b1 Esophageal Cancer (KYSE450 cell line)Nude mice xenograftNot SpecifiedSignificant tumor size reductionCisplatinNot Specified
KA3D Ovarian Cancer (SKOV3 cell line)BALB/c nude mice xenograftNot SpecifiedPotent anticancer activityOxaliplatinNot Specified

Note: Detailed quantitative data on the percentage of tumor growth inhibition for the comparator drugs were not fully specified in the accessible literature. Compound 8b is a 2-anilinoquinoline derivative with a trifluoromethyl group at position 4.[1] Compound 91b1 is a novel quinoline derivative whose structure is not fully disclosed in the provided abstracts but has shown significant anticancer effects.[2][3] KA3D is a quinoline-2-thione derivative.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines a general experimental protocol for evaluating the in vivo anticancer activity of a test compound using a xenograft model, based on common practices in the field.

Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment to evaluate the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, SKOV3 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of the human tumor xenograft.

  • Tumor Cell Implantation:

    • Cells are harvested during their exponential growth phase and resuspended in a suitable medium, such as PBS or a mixture with Matrigel.

    • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor formation is monitored, and tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (treated with a standard-of-care drug) are included.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

  • Toxicity Assessment: The general health of the mice, body weight changes, and any signs of toxicity are monitored throughout the experiment.

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Compound 8b , a 2-anilino-4-(trifluoromethyl)quinoline derivative, has been identified as a potential inhibitor of SGK1 (serum/glucocorticoid-regulated kinase 1) .[1] SGK1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Its inhibition can lead to apoptosis and cell cycle arrest.

SGK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Activates SGK1_inactive SGK1 (Inactive) PDK1->SGK1_inactive Activates SGK1_active SGK1 (Active) Downstream_Targets Downstream Targets SGK1_active->Downstream_Targets Phosphorylates Apoptosis Apoptosis SGK1_active->Apoptosis Inhibits SGK1_inactive->SGK1_active Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Compound_8b Compound 8b Compound_8b->SGK1_active Inhibits

Caption: Inhibition of the SGK1 signaling pathway by Compound 8b.

Compound 91b1 is believed to exert its anticancer effects by downregulating Lumican , a proteoglycan that can promote tumorigenesis. The downstream signaling pathways potentially affected include ERK1/2 and MAPK , which are critical for cell migration, invasion, and proliferation.[2][3]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Compound_Screening Compound Screening Cell_Culture->Compound_Screening Animal_Model Xenograft Model Development Compound_Screening->Animal_Model Lead Compound Treatment_Groups Randomization & Treatment Animal_Model->Treatment_Groups Data_Collection Tumor Measurement & Data Collection Treatment_Groups->Data_Collection Analysis Efficacy & Toxicity Analysis Data_Collection->Analysis

Caption: General workflow for in vivo anticancer drug validation.

References

comparative study of kinase inhibitory activity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinase Inhibitory Activity of Quinoline Derivatives

Introduction

The quinoline scaffold, a heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their potent inhibitory activity against a wide array of protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] This has led to the development of various quinoline-based kinase inhibitors, with several compounds approved for clinical use in oncology.[1][3] This guide provides a comparative analysis of the structure-activity relationships of select quinoline derivatives, focusing on their inhibitory potency against key kinases, supported by experimental data and protocols.

Comparative Kinase Inhibitory Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2] The following table summarizes the in vitro inhibitory activities of representative quinoline derivatives against various protein kinases, illustrating key structure-activity relationship trends.

Compound ID / NameTarget KinaseInhibitory Activity (IC50 / Ki)Reference
EGFR/VEGFR-2 Inhibitors
GefitinibEGFRIC50: 17.1 nM[2]
ErlotinibEGFRIC50: 33.25 nM[2]
Compound 27 c-MetIC50: 1.04 nM[4]
Compound 28 c-MetIC50: 1.86 nM[4]
Compound 29 c-MetIC50: 0.59 nM[4]
PI3K/mTOR Pathway Inhibitors
Omipalisib (GSK2126458)PI3K/mTORPotent dual inhibitor[5]
DactolisibPI3K/mTORNanomolar potency[5]
Quinoline 38 PI3K / mTORIC50: 0.72 µM / 2.62 µM[5]
Multi-Kinase Inhibitors
AnlotinibMulti-kinaseApproved drug[6]
BosutinibSrc-AblApproved drug[6]
Cabozantinibc-Met, VEGFR2, etc.IC50: 40 nM (c-Met)[5]
Other Kinase Inhibitors
CX-4945CK2IC50: 0.3 nM[4]
Compound 24 (RET Inhibitor)RETKi: 3 nM (in vitro)[4]
Compound 12e Pim-1 (putative)GI50: 1.38 µM (MGC-803 cells)[6][7]
HSH3107ROCK1/2Single-digit nM IC50[8]

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based inhibitors often target kinases within critical signaling cascades that control cell proliferation, survival, and angiogenesis.[5] The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy, and several quinoline derivatives have been developed as potent inhibitors of its key components.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by quinoline kinase inhibitors.

Experimental Protocols

The determination of kinase inhibitory activity, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is a critical step in drug discovery. A common method is the in vitro kinase assay.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a typical workflow for measuring the IC50 of a quinoline derivative against a specific protein kinase using a mobility shift assay.

  • Reagent Preparation :

    • Prepare a buffer solution appropriate for the specific kinase being assayed.

    • Dilute the kinase to a predetermined optimal concentration in the assay buffer.

    • Prepare a substrate solution, which may be a peptide or protein, along with ATP (adenosine triphosphate).

    • Create a serial dilution of the test compound (quinoline derivative) in DMSO or an appropriate solvent, followed by dilution in the assay buffer.

  • Assay Procedure :

    • Add the test compound dilutions to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase enzyme to the wells.

    • Allow a pre-incubation period for the compound to bind to the kinase.

    • Start the phosphorylation reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a termination buffer containing EDTA to chelate magnesium ions, which are essential for kinase activity.

  • Data Acquisition and Analysis :

    • Measure the amount of phosphorylated substrate versus the non-phosphorylated substrate. In a mobility shift assay, this is often done by applying the reaction mixture to a microfluidic chip and measuring the fluorescence of a labeled substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) plate 2. Add Compound Dilutions to Microplate prep->plate add_kinase 3. Add Kinase Enzyme plate->add_kinase pre_incubate 4. Pre-incubation add_kinase->pre_incubate add_atp 5. Add ATP/Substrate Mix (Start Reaction) pre_incubate->add_atp incubate 6. Incubate at 30°C add_atp->incubate stop 7. Stop Reaction (Add Termination Buffer) incubate->stop read 8. Read Plate (Mobility Shift Assay) stop->read analyze 9. Data Analysis (Calculate IC50) read->analyze

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

Quinoline derivatives represent a highly versatile and potent class of kinase inhibitors.[1][3] Their efficacy is profoundly influenced by the substitution patterns around the core scaffold, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[2] The compounds discussed in this guide highlight the broad applicability of the quinoline nucleus in targeting key kinases involved in oncogenic signaling pathways. Continued exploration and optimization of these derivatives, leveraging advanced drug design techniques, hold significant promise for the development of next-generation targeted cancer therapies.[3]

References

Comparative Analysis of 2-Hydroxy-4-(trifluoromethyl)quinoline and its Analogs in Cancer Cell Lines: A Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer activity of quinoline derivatives, with a specific focus on compounds structurally related to 2-Hydroxy-4-(trifluoromethyl)quinoline. Due to the limited availability of direct cross-resistance studies for this compound, this document synthesizes data from various analogs to infer potential mechanisms of action and resistance. The information presented herein is intended to support further research and drug development efforts in oncology.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including potent anti-cancer effects.[1][2] Several quinoline-based drugs, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use for cancer treatment.[3] The anti-neoplastic activity of quinoline derivatives is often attributed to their ability to interfere with various cellular processes, including DNA replication and repair, cell cycle progression, and signal transduction pathways.[1][4] The inclusion of a trifluoromethyl group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, cell membrane permeability, and binding affinity to biological targets.[5]

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs.[3] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[6] This guide will explore the anti-cancer activity of various quinoline derivatives and discuss the potential for cross-resistance based on known resistance mechanisms.

Quantitative Comparison of Anti-Cancer Efficacy

The following table summarizes the in vitro anti-cancer activity (IC50 values) of several quinoline derivatives against various cancer cell lines. This data provides a basis for comparing the potency of these compounds and understanding their spectrum of activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Quinoline Derivatives
Compound 6aMDA-MB-468 (Triple-Negative Breast Cancer)2.5-5[7]
Compound 6bMDA-MB-468 (Triple-Negative Breast Cancer)2.5-5[7]
Compound 6dMDA-MB-468 (Triple-Negative Breast Cancer)2.5-5[7]
Compound 6fMDA-MB-468 (Triple-Negative Breast Cancer)2.5-5[7]
Compound 6e (contains -CF3)MDA-MB-468 (Triple-Negative Breast Cancer)20.0[7]
Compound 6e (contains -CF3)MCF7 (Breast Cancer)60.0[7]
Compound 6fMCF7 (Breast Cancer)5.0[7]
2-(Trifluoromethyl)quinolin-4-amine Derivatives
Compound 5ePC3 (Prostate Cancer)0.49[8]
Compound 5eK562 (Leukemia)0.08[8]
Compound 5eHeLa (Cervical Cancer)0.01[8]
Quinoline-Chalcone Hybrids
Compound 23Various Cancer Cell Lines0.009-0.016[9]
Compounds 25 and 26A2780 (Ovarian Cancer), A2780/RCIS (Cisplatin-Resistant), MCF-7 (Breast Cancer), MCF-7/MX (Mitoxantrone-Resistant)2.32-22.4[9]
Other Quinoline Derivatives
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines--[10]
N-(4-ethylphenyl)-2-(quinoline-4-ylmethylene) hydrazine carbothioamideMCF7 (Breast Cancer)0.82[2]
8bHepG-2 (Liver Cancer)2.36[11]
10cHepG-2 (Liver Cancer)1.14[11]

Postulated Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anti-cancer effects through multiple mechanisms. Based on the literature, the following signaling pathways are potential targets for compounds like this compound.

Anticancer_Signaling_Pathways Postulated Intervention Points in Cancer Signaling RTK Receptor Tyrosine Kinases (EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Drug This compound (and analogs) Drug->RTK Inhibition? Drug->PI3K Inhibition? Topoisomerase Topoisomerase Drug->Topoisomerase Inhibition? Tubulin Tubulin Polymerization Drug->Tubulin Inhibition? mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Replication DNA Replication Topoisomerase->Replication Mitosis Mitosis Tubulin->Mitosis

Caption: Postulated intervention points of quinoline derivatives in cancer signaling pathways.

Experimental Protocols

To assess the anti-cancer activity and potential cross-resistance of quinoline derivatives, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).[12] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[12]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve using non-linear regression analysis.[13]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

P-glycoprotein (P-gp) Mediated Drug Efflux Assay

This functional assay determines if a compound is a substrate or inhibitor of the P-gp efflux pump.

  • Cell Seeding: Both parental (sensitive) and resistant cells overexpressing P-gp are seeded in a 96-well plate.

  • Drug/Inhibitor Treatment: Cells are pre-incubated with the quinoline-based drug or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.[6]

  • Fluorescent Substrate Loading: A fluorescent P-gp substrate, such as Rhodamine 123, is added to all wells and incubated for 30 minutes at 37°C.[6]

  • Washing: Cells are washed with ice-cold PBS to remove the extracellular fluorescent substrate.[6]

  • Efflux Period: Fresh, pre-warmed culture medium (with or without the test compound/inhibitor) is added, and cells are incubated for 1-2 hours at 37°C to allow for drug efflux.[6]

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader.[6]

  • Data Analysis: An increase in intracellular fluorescence in the resistant cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[6]

Experimental_Workflow General Workflow for In Vitro Anticancer Evaluation Start Start: Cancer Cell Lines (Sensitive & Resistant) MTT MTT Assay (Determine IC50 values) Start->MTT WesternBlot Western Blot (Expression of resistance proteins) Start->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Efflux P-gp Efflux Assay (Rhodamine 123) MTT->Efflux DataAnalysis Data Analysis and Comparison Apoptosis->DataAnalysis Efflux->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Assess Activity, Resistance Profile, and Mechanism DataAnalysis->Conclusion

Caption: A typical experimental workflow for assessing anticancer activity and resistance.

Discussion on Cross-Resistance

The most common mechanism of acquired resistance to quinoline derivatives is the upregulation of ABC transporters, particularly P-glycoprotein (P-gp).[6] If a cancer cell line develops resistance to one quinoline compound by overexpressing P-gp, it is highly likely to exhibit cross-resistance to other quinoline derivatives that are also substrates of this efflux pump. Therefore, it is crucial to determine whether this compound is a P-gp substrate.

Other potential mechanisms of resistance that could lead to cross-resistance include:

  • Target Alterations: Mutations in the drug's molecular target, such as tubulin or topoisomerase, can reduce the binding affinity of the drug and confer resistance.[6] This could lead to cross-resistance with other drugs that bind to the same or an overlapping site on the target protein.

  • Activation of Pro-survival Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which can counteract the apoptotic effects of the drug.[6] This could result in cross-resistance to other agents that rely on inducing apoptosis for their cytotoxic effect.

  • Enhanced DNA Repair Mechanisms: For quinoline derivatives that act as DNA damaging agents, enhanced DNA repair capacity in cancer cells can lead to resistance.

To overcome or circumvent cross-resistance, several strategies can be employed, such as co-administration with a P-gp inhibitor, combination therapy with drugs that have different mechanisms of action, or the development of novel quinoline derivatives that are not substrates for efflux pumps.

Conclusion and Future Directions

The available evidence suggests that quinoline derivatives, including those with trifluoromethyl substitutions, are a promising class of anti-cancer agents with activity against a range of cancer cell lines. However, the potential for cross-resistance, primarily through mechanisms like P-gp mediated efflux, is a significant challenge.

Future research on this compound should focus on:

  • Determining its precise mechanism of action and molecular targets.

  • Evaluating its efficacy in a panel of sensitive and drug-resistant cancer cell lines to establish its cross-resistance profile.

  • Investigating whether it is a substrate for P-gp and other ABC transporters.

  • Exploring its potential in combination therapies to overcome or prevent the development of drug resistance.

By addressing these questions, the full therapeutic potential of this compound and related compounds in cancer treatment can be more accurately assessed.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Hydroxy-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of novel therapeutic agents and functional materials, 2-Hydroxy-4-(trifluoromethyl)quinoline serves as a critical building block. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the biological activity and safety of the final compound.

This guide provides an objective comparison of the primary analytical techniques for validating the purity of synthesized this compound. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting comparative data to assist in the selection of the most appropriate validation strategy.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, in this case, aniline and ethyl 4,4,4-trifluoroacetoacetate, followed by thermal cyclization.

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Materials: Aniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Incompletely Cyclized Intermediates: Such as the Schiff base formed between the two starting materials.

  • By-products: Arising from side reactions or degradation.

  • Residual Solvents: Used during the synthesis and purification process.

A robust purity validation strategy should be capable of detecting and quantifying these potential contaminants.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required sensitivity, and the desired level of quantitative accuracy. The following table summarizes a comparison of the most common methods for assessing the purity of this compound.

TechniquePrincipleKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.High sensitivity and resolution for a wide range of impurities.[1] Well-established for quantitative purity analysis (area percent).[2]Requires reference standards for accurate quantification of individual impurities.[3] Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of protons, using a certified internal standard.[3]Provides an absolute purity value without the need for a specific reference standard of the analyte.[4] Offers structural confirmation of the main component and impurities.[3]Lower sensitivity compared to chromatographic methods for trace impurities.[1] Requires a high-field NMR spectrometer.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. Often coupled with a chromatographic technique (e.g., LC-MS).Provides molecular weight information for the main component and impurities, aiding in their identification.[1] High sensitivity.Not inherently quantitative without appropriate standards and calibration. Complex mixtures can lead to ion suppression.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Fast and non-destructive. Good for confirming the presence of key functional groups and for a general fingerprint of the compound.Not suitable for quantifying impurities. Provides limited information on the nature of unknown impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity. A reversed-phase method is typically employed for quinoline derivatives.

Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might run from 30% to 95% acetonitrile over 20 minutes to elute compounds with a range of polarities.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or 270 nm).

  • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent purity validation of this compound.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_assessment Final Assessment start Starting Materials (Aniline, Ethyl 4,4,4-trifluoroacetoacetate) reaction Conrad-Limpach Condensation & Cyclization start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product Synthesized This compound purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir data_analysis Data Analysis & Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. For qNMR, a precisely weighed amount of an internal standard is also added.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Spectral Interpretation: The aromatic protons of the quinoline ring are expected to appear in the range of 7-8.5 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The presence of impurities would be indicated by additional signals in the spectrum.

¹³C NMR Protocol:

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Spectral Interpretation: The spectrum will show signals for each unique carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

cluster_hplc HPLC Purity Analysis cluster_qnmr qNMR Purity Analysis hplc_sample Sample Solution hplc_injection Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_chromatogram Chromatogram hplc_detection->hplc_chromatogram hplc_purity Purity (% Area) hplc_chromatogram->hplc_purity compare Comparison of Results hplc_purity->compare qnmr_sample Sample + Internal Standard qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_spectrum ¹H NMR Spectrum qnmr_acquisition->qnmr_spectrum qnmr_integration Signal Integration qnmr_spectrum->qnmr_integration qnmr_purity Absolute Purity (%) qnmr_integration->qnmr_purity qnmr_purity->compare

References

Benchmarking 2-Hydroxy-4-(trifluoromethyl)quinoline Against Known DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel, potent, and specific enzyme inhibitors is a cornerstone of modern drug development. Within the field of epigenetics, DNA methyltransferases (DNMTs) have emerged as critical targets for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of the hypothetical inhibitory potential of 2-Hydroxy-4-(trifluoromethyl)quinoline against established DNMT inhibitors. By presenting key performance data, detailed experimental methodologies, and illustrative pathway and workflow diagrams, this document serves as a valuable resource for researchers investigating new epigenetic modulators.

Introduction to this compound

This compound is a synthetic compound belonging to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a trifluoromethyl group is known to enhance metabolic stability and cell permeability, making this compound an intriguing candidate for biological screening. While direct experimental data on the enzyme inhibitory profile of this compound is not yet widely available, its structural similarity to known quinoline-based inhibitors suggests a potential role in targeting enzymes such as DNA methyltransferases.

Comparative Analysis of DNMT Inhibitor Potency

DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of cancer and other diseases. This section compares the inhibitory activity of established DNMT inhibitors, providing a benchmark against which novel compounds like this compound can be evaluated.

CompoundTypeTarget Enzyme(s)IC50 (in vitro)Notes
This compound HypotheticalDNMTsTo be determinedA novel quinoline derivative with potential for epigenetic modulation.
SGI-1027Non-NucleosideDNMT1, DNMT3A, DNMT3B6 - 13 µM[1][2][3]A quinoline-based compound that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor.[3]
5-AzacytidineNucleoside AnalogDNMTsNot directly applicableA prodrug that is incorporated into RNA and DNA, leading to the irreversible inhibition of DNMTs. Its potency is measured by cellular assays (e.g., cell growth inhibition), which varies widely depending on the cell line.[4][5]
Decitabine (5-aza-2'-deoxycytidine)Nucleoside AnalogDNMTsNot directly applicableA deoxycytidine analog that gets incorporated into DNA and traps DNMTs, leading to their degradation.[6][7] Like 5-azacytidine, its efficacy is determined in cellular contexts.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel compounds, detailed experimental protocols are essential. Below is a standard methodology for assessing the inhibitory activity of a compound against DNA methyltransferases.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay (ELISA-based)

This protocol outlines a common, non-radioactive method for measuring DNMT activity and inhibition.

Principle:

This assay quantifies the methylation of a DNA substrate by a DNMT enzyme. A specific antibody that recognizes 5-methylcytosine (5-mC) is used to detect the product of the enzymatic reaction. The amount of methylated DNA is then determined colorimetrically.

Materials:

  • Recombinant human DNMT1, DNMT3A, or DNMT3B

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC)) coated microplate

  • Test compound (e.g., this compound) and known inhibitors (e.g., SGI-1027)

  • Anti-5-methylcytosine (5-mC) primary antibody

  • HRP-conjugated secondary antibody

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.

  • Reaction Setup:

    • Blank: Add assay buffer only.

    • Negative Control (No Inhibitor): Add assay buffer, SAM, and DNMT enzyme.

    • Positive Control: Add a known DNMT inhibitor at a concentration known to cause significant inhibition.

    • Test Wells: Add assay buffer, SAM, DNMT enzyme, and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the DNMT enzyme to all wells except the blank. Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

  • Washing: Wash the plate several times with wash buffer to remove unreacted components.

  • Primary Antibody Incubation: Add the anti-5-mC antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

  • Washing: Repeat the washing step.

  • Signal Development: Add the colorimetric substrate and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

Understanding the biological context and the experimental process is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate the DNA methylation pathway and the experimental workflow for inhibitor screening.

DNA_Methylation_Pathway cluster_process Enzymatic Reaction cluster_consequence Consequence SAM S-Adenosyl- methionine (SAM) DNMT DNA Methyltransferase (DNMT1, DNMT3A/B) SAM->DNMT DNA Unmethylated DNA (CpG Site) DNA->DNMT SAH S-Adenosyl- homocysteine (SAH) DNMT->SAH mDNA Methylated DNA (5-mC) DNMT->mDNA Silencing Gene Silencing mDNA->Silencing

Caption: The DNA methylation pathway catalyzed by DNMTs.

DNMT_Inhibition_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep setup Set Up Reaction Plate: - Blank - Negative Control (Enzyme) - Positive Control (Known Inhibitor) - Test Compound Wells prep->setup incubate1 Incubate at 37°C (Enzymatic Reaction) setup->incubate1 wash1 Wash Plate incubate1->wash1 add_ab1 Add Primary Antibody (anti-5-mC) wash1->add_ab1 incubate2 Incubate at RT add_ab1->incubate2 wash2 Wash Plate incubate2->wash2 add_ab2 Add HRP-conjugated Secondary Antibody wash2->add_ab2 incubate3 Incubate at RT add_ab2->incubate3 wash3 Wash Plate incubate3->wash3 develop Add Substrate & Develop Color wash3->develop stop Add Stop Solution develop->stop read Read Absorbance stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an ELISA-based DNMT inhibition assay.

References

A Comparative Analysis of the Photostability of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the quinoline scaffold is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. However, this modification can also significantly impact the photostability of the resulting compounds, a critical parameter influencing drug safety and efficacy. This guide provides a comparative analysis of the photostability of fluorinated quinolines, supported by available experimental data, and outlines the methodologies used for their evaluation.

Data Presentation: Photostability of Quinolone Derivatives

CompoundPosition of FluorineOther Key SubstituentsPhotodegradation Quantum Yield (Φ)ConditionsReference
Enoxacin68-aza0.13 (defluorination)Neutral pH[1]
Ciprofloxacin68-H0.006-0.007 (defluorination)Neutral pH[1]
Norfloxacin68-H0.006-0.007 (defluorination)Neutral pH[1]
Ofloxacin68-OCH3 (part of a ring)<0.001 (defluorination)Neutral pH[1]
Rufloxacin68-SCH3<0.001 (defluorination)Neutral pH[1]
Lomefloxacin68-F--[2]
Moxifloxacin68-OCH3--[2][3]

Note: The quantum yield of defluorination provides a measure of the efficiency of the photochemical process leading to the removal of the fluorine atom, a primary degradation pathway for many fluoroquinolones.[1] A lower quantum yield suggests higher photostability with respect to this specific degradation route.

Analysis of Substituent Effects

The available data suggests that the substituent at the 8-position of the quinolone ring plays a crucial role in determining the photostability of 6-fluoroquinolones.[1][2][3]

  • Electron-withdrawing groups at the 8-position, such as in Enoxacin (an aza group is electron-withdrawing), appear to increase the quantum yield of defluorination, indicating lower photostability.[1]

  • Electron-donating groups at the 8-position, such as the methoxy group in Ofloxacin and Moxifloxacin, are associated with significantly lower defluorination quantum yields and higher photostability.[1][3]

  • Unsubstituted (Hydrogen) at the 8-position, as seen in Ciprofloxacin and Norfloxacin, results in intermediate photostability.[1]

Experimental Protocols

The determination of the photostability of fluorinated quinolines involves several key experiments. The following are detailed methodologies for assessing photodegradation and determining quantum yields.

Photodegradation Study

Objective: To evaluate the rate and extent of degradation of a compound upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound (e.g., a fluorinated quinoline) in a suitable solvent (e.g., phosphate buffer at a specific pH to mimic physiological conditions). The concentration should be such that the absorbance at the irradiation wavelength is known and controlled.

  • Irradiation:

    • Light Source: Utilize a calibrated light source that mimics solar radiation, such as a xenon arc lamp or a combination of UVA and visible lamps, as specified in the ICH Q1B guidelines. The light intensity should be monitored throughout the experiment.

    • Sample Exposure: Place the sample solution in a quartz cuvette or other transparent container and expose it to the light source. A parallel sample should be kept in the dark at the same temperature to serve as a control.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

    • Analyze the concentration of the parent compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • The slope of this plot gives the apparent first-order rate constant (k) of photodegradation.

    • The half-life (t½) of the compound under the specific irradiation conditions can be calculated using the formula: t½ = 0.693 / k.

Determination of Photodegradation Quantum Yield (Φ)

Objective: To quantify the efficiency of a photochemical reaction, defined as the number of molecules degraded per photon absorbed.

Methodology:

  • Actinometry: An actinometer is a chemical system with a known quantum yield that is used to measure the photon flux of the light source. A common actinometer for UV-Vis experiments is a solution of ferrioxalate.

  • Irradiation of Actinometer: Irradiate the actinometer solution under the exact same conditions (light source, geometry, and wavelength) as the test compound.

  • Analysis of Actinometer: Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.

  • Irradiation of Test Compound: Irradiate the solution of the fluorinated quinoline under the same conditions for a set period.

  • Analysis of Test Compound: Determine the number of moles of the quinoline that have degraded during the irradiation period using HPLC or another suitable analytical method.

  • Calculation of Quantum Yield: The quantum yield (Φ) of the test compound is calculated using the following formula:

    Φ_sample = (moles of sample degraded / moles of photons absorbed by sample)

    The number of photons absorbed by the sample can be related to the number of photons absorbed by the actinometer and the respective absorbances of the two solutions.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Processing cluster_comp Comparative Analysis A Prepare Solutions (Fluorinated Quinoline & Non-Fluorinated Analog) C Irradiate Samples & Dark Controls (Controlled Light Source) A->C B Prepare Actinometer Solution B->C D HPLC Analysis (Measure Concentration vs. Time) C->D E Spectrophotometric Analysis (Actinometer) C->E F Calculate Degradation Rate Constants (k) D->F G Calculate Photon Flux E->G H Calculate Photodegradation Quantum Yields (Φ) F->H G->H I Compare Photostability H->I

Caption: Experimental workflow for the comparative photostability analysis of quinolines.

Signaling_Pathway cluster_excitation Photon Absorption cluster_deactivation Deactivation Pathways cluster_triplet Triplet State Chemistry cluster_ros Reactive Oxygen Species A Ground State (Fluorinated Quinoline) B Excited Singlet State A->B hν (Light) B->A Non-radiative decay C Fluorescence B->C D Intersystem Crossing B->D E Photochemical Reaction (Degradation) B->E F Excited Triplet State D->F G Singlet Oxygen (¹O₂) Generation F->G O₂ H Further Degradation G->H

Caption: Photophysical and photochemical pathways of fluorinated quinolines.

References

Validating Off-Target Effects of 2-Hydroxy-4-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, like many small molecules, quinoline derivatives can exhibit off-target effects, leading to unforeseen biological consequences and potential toxicity. This guide provides a comparative framework for validating the off-target effects of 2-Hydroxy-4-(trifluoromethyl)quinoline by examining experimental data from structurally related compounds and outlining key experimental protocols. Due to the limited publicly available data on this specific molecule, this guide leverages a comparative analysis of analogous compounds to inform potential off-target liabilities.

Comparative Analysis of Quinoline Derivatives

Quinoline-based compounds are known to interact with a variety of biological targets beyond their intended therapeutic protein. Kinases and ion channels, in particular, are common off-targets. The following table summarizes computational docking data for several quinoline derivatives against various protein targets, offering insights into potential interactions.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)
Compound 4HIV Reverse Transcriptase4I2P-10.67-
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-
Compound 10DNA Gyrase---18.8
Isoniazid (Standard)DNA Gyrase---14.6

Note: This table is a representative example based on available data for various quinoline derivatives and is intended to highlight the diverse interaction profiles of this compound class.[1] Direct experimental validation is crucial.

Key Off-Target Concerns for Quinoline Derivatives

Based on the broader class of quinoline compounds, two primary areas of off-target activity warrant careful investigation for this compound:

  • Kinase Inhibition: The quinoline core is a common scaffold for kinase inhibitors.[2] Off-target kinase inhibition can lead to a range of cellular effects, from modulation of signaling pathways to cytotoxicity.

  • hERG Channel Inhibition: A significant safety concern for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Blockade of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[4][5]

Experimental Protocols for Off-Target Validation

To experimentally assess the off-target profile of this compound, the following methodologies are recommended.

In Vitro Kinase Profiling

A broad-based kinase screen is a crucial first step to identify potential off-target interactions.[2]

Protocol: Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the specific kinase, its corresponding substrate, and ATP.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.[3]

hERG Channel Inhibition Assay

Directly measuring the effect of a compound on the hERG channel is a critical safety assessment.

Protocol: Thallium Flux Assay

This high-throughput cellular assay uses thallium ions as surrogates for potassium ions to monitor hERG channel activity.[4][5][6]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).[6]

  • Cell Plating: Dispense cells into a 1536-well plate and incubate.[6]

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to thallium influx.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Thallium Stimulation and Signal Reading: Add a stimulus buffer containing thallium to initiate ion flux through the hERG channels. Immediately measure the fluorescence intensity over time using a kinetic plate reader.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus hERG channel activity. A decrease in the rate in the presence of the compound indicates inhibition. Calculate the IC50 value for hERG inhibition.

Visualizing Workflows and Pathways

To further clarify the processes involved in off-target validation, the following diagrams illustrate a typical experimental workflow, a key signaling pathway often modulated by quinoline derivatives, and the logical approach to this comparative analysis.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Hit Validation and Follow-up A Compound of Interest (this compound) B Predict Off-Target Liabilities (e.g., Kinase, hERG) A->B C Broad Kinase Panel Screen B->C D hERG Inhibition Assay B->D E Identify Significant Hits C->E D->E F Dose-Response Analysis (IC50) E->F G Cellular Assays to Confirm Off-Target Effects F->G H Structure-Activity Relationship (SAR) Studies for Optimization G->H

Experimental Workflow for Off-Target Validation

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR

EGFR Signaling Pathway: A Potential Off-Target for Quinolines

G A Target Compound: This compound B Known Off-Target Profiles of Structurally Similar Quinolines (e.g., Kinase & hERG Inhibition) A->B Comparative Analysis D Inference of Potential Off-Target Liabilities for Target Compound B->D C Recommended Experimental Validation Assays (Kinase Panels, hERG Assays) C->D Provides Data For

Logical Framework for Comparative Off-Target Analysis

Conclusion

While direct experimental data for this compound is not extensively available, a comparative analysis of the broader quinoline class provides a rational basis for anticipating and testing for potential off-target effects. The primary concerns for this compound class are off-target kinase inhibition and hERG channel blockade. The experimental protocols outlined in this guide provide a robust framework for empirically validating these potential liabilities. By employing a systematic approach of in silico prediction followed by in vitro screening and validation, researchers can build a comprehensive safety and selectivity profile for this compound, thereby de-risking its development and ensuring a more complete understanding of its pharmacological effects.

References

The Versatility of the Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to significant changes in their pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, focusing on their anticancer and antimicrobial properties. Experimental data is presented to support these relationships, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[1][2] The substitution pattern on the quinoline ring is crucial for their cytotoxic activity.

Structure-Activity Relationship (SAR) Insights
  • Position 4: Substitution at the 4-position with an amino group is often beneficial for antiproliferative activity.[1][3] Further substitution on this amino group can modulate the activity. For instance, a dimethylaminoethyl side chain at the 4-amino position has been shown to be favorable.[3]

  • Position 7: The presence of a bulky alkoxy group, such as a benzyloxy group, at the 7-position can enhance antiproliferative effects.[3]

  • Positions 2 and 8: The introduction of electron-withdrawing groups like trifluoromethyl at positions 2 and 8 has been associated with potent antiproliferative activity.[1]

  • Quinolone Core: The presence of a carbonyl group, forming a quinolone, and the incorporation of a carboxamide linkage at various positions have proven to be effective strategies for enhancing anticancer potency.[4] Electron-withdrawing groups on the quinolone ring, such as fluoro, chloro, and nitro groups, tend to show stronger activity than electron-donating groups.[5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple human tumor cell lines< 1.0[3]
33 Quinoline-chalcone hybridEGFR0.037[2]
55 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/ml)[1]
64 Quinoline-chalcone hybridCaco-2 (Colon)2.5[2]

Antimicrobial Activity of Quinoline Derivatives

Quinolones, a class of quinoline derivatives with a 4-oxo group, are well-established antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Insights
  • N-1 Position: Substituents such as ethyl, butyl, and cyclopropyl at the N-1 position have resulted in potent antibacterial compounds.

  • C-6 Position: The introduction of a fluorine atom at the C-6 position is a critical modification that significantly enhances antibacterial activity.[6]

  • C-7 Position: A piperazine moiety at the C-7 position is essential for broad-spectrum activity.

  • C-8 Position: A fluoro substituent at C-8 generally confers good potency against Gram-negative bacteria, while a methoxy group at this position is active against Gram-positive bacteria.[6]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various bacterial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
9 Not specifiedStaphylococcus aureus0.12[7]
9 Not specifiedEscherichia coli0.12[7]
10 Not specifiedStaphylococcus aureus0.24[7]
10 Not specifiedEscherichia coli0.12[7]
15 2-sulfoether-4-quinoloneStaphylococcus aureus0.8 (µM)[7]
25 Not specifiedStaphylococcus aureus1.95[7]
26 Not specifiedStaphylococcus aureus0.98[7]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[4][5][8]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial compounds

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Visualizations

p53-Mediated Apoptosis Pathway

Many anticancer quinoline derivatives exert their effect by inducing apoptosis. The p53 tumor suppressor protein plays a central role in this process. Upon activation by cellular stress, such as DNA damage caused by a drug, p53 can transcriptionally activate pro-apoptotic genes like BAX, leading to the intrinsic apoptosis pathway.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_apoptosis Apoptosis Quinoline_Derivative Quinoline Derivative DNA_Damage DNA Damage Quinoline_Derivative->DNA_Damage induces ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates) BAX BAX p53->BAX upregulates Mitochondrion Mitochondrion BAX->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis_Node Apoptosis Caspase_3->Apoptosis_Node

Caption: Simplified p53-mediated apoptosis pathway induced by quinoline derivatives.

Experimental Workflow for MIC Determination

The broth microdilution method is a standard procedure for determining the antimicrobial susceptibility of bacteria. This workflow outlines the key steps involved in the assay.

MIC_workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Quinoline Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-4-(trifluoromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of 2-Hydroxy-4-(trifluoromethyl)quinoline, ensuring laboratory safety and regulatory compliance. This document provides immediate, actionable procedures for waste management, including step-by-step disposal protocols and emergency procedures.

Proper chemical waste management is a critical aspect of laboratory safety. The following guidelines are designed to provide clear, procedural instructions for the disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated risks.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Handling: Avoid generating dust. Use spark-proof tools and prevent contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[1][3]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[3][5] Do not dispose of this chemical down the drain or in regular trash.[2][6]

1. Waste Identification and Segregation:

  • At the point of generation, identify all waste containing this compound.

  • This includes:

    • Unused or expired solid compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

    • Rinsate from decontaminated glassware.

  • Segregate this waste stream from non-hazardous and other types of chemical waste to ensure proper disposal.[7][8]

2. Waste Collection and Storage:

  • Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection.[7][9][10] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7][10]

  • Storage: Keep waste containers tightly sealed except when adding waste.[7][11] Store the containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[8][9]

3. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) office.[10]

  • Provide accurate information about the waste to the disposal personnel.

Decontamination and Spill Procedures

Decontamination of Glassware:

  • Triple-rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).[5][7]

  • Collect the first two rinses as hazardous waste in your designated "Halogenated Organic Waste" container.[5][8]

  • The third rinse can typically be disposed of according to standard laboratory procedures for non-hazardous waste, but confirm this with your institution's guidelines.[7]

Spill Management:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[3][5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2][8]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.[2][8]

    • Contact your institution's emergency response team or EHS office.[2]

    • Provide them with the Safety Data Sheet (SDS) for this compound.[2]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key hazard classifications, which inform the disposal procedures.

Hazard ClassificationCategoryGHS Code
Acute toxicity, OralCategory 4H302
Skin corrosion/irritationCategory 2H315
Serious eye damage/eye irritationCategory 2H319
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335

Data sourced from Safety Data Sheets.[1]

Experimental Protocols

The disposal of this compound is a procedural protocol rather than an experimental one. The key methodology is centered around the principles of waste segregation and containment as outlined in the step-by-step disposal guide.

Procedural Flow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsate) waste_type->liquid_waste Liquid container_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Waste Disposal Workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Navigating the Safe Handling of 2-Hydroxy-4-(trifluoromethyl)quinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Hydroxy-4-(trifluoromethyl)quinoline, a key intermediate in the synthesis of novel organofluorine compounds.[1] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

A thorough understanding of the potential hazards associated with this compound is the first step in safe handling. The following table summarizes the known hazards.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. A lab coat or gown should be worn to protect against contamination. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator is necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.

Workflow for Safe Handling of this compound cluster_pre Pre-Experiment cluster_during During Experiment cluster_post Post-Experiment 1_Prep 1. Review Safety Data Sheet (SDS) 2_PPE 2. Don Appropriate PPE 1_Prep->2_PPE 3_Workstation 3. Prepare a Clean and Ventilated Workstation 2_PPE->3_Workstation 4_Handling 4. Handle with Care to Avoid Dust/Aerosol Generation 3_Workstation->4_Handling 5_Transfer 5. Use Appropriate Tools for Transfer (e.g., Spatula) 4_Handling->5_Transfer 6_Containment 6. Keep Containers Tightly Closed When Not in Use 5_Transfer->6_Containment 7_Decon 7. Decontaminate Work Surfaces and Equipment 6_Containment->7_Decon 8_PPE_Removal 8. Remove PPE Correctly 7_Decon->8_PPE_Removal 9_Handwash 9. Wash Hands Thoroughly 8_PPE_Removal->9_Handwash

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: General Synthesis of Quinoline Derivatives

While a specific, detailed experimental protocol for a reaction involving this compound is not available, a general procedure for the synthesis of quinoline derivatives can be outlined. The synthesis of new organofluorine compounds using this compound often involves its reaction with other molecules to build more complex structures.[1]

Objective: To synthesize a novel quinoline derivative for biological screening.

Materials:

  • This compound

  • Appropriate reactant(s) and solvent(s)

  • Catalyst (if required)

  • Standard laboratory glassware and equipment

  • Personal Protective Equipment (as specified in the table above)

Methodology:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent.

  • Reagent Addition: Slowly add the other reactant(s) and any necessary catalyst to the reaction mixture while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove any inorganic byproducts.

  • Extraction: Extract the desired product into a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Solid Chemical Waste Collect in a designated, labeled hazardous waste container. Ensure the container is kept closed when not in use.
Liquid Chemical Waste Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste in a designated container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Maintain accurate records of the waste generated and its disposal.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

Disposal Workflow for this compound Waste Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid Solid Waste (Chemical, Contaminated PPE) Waste_Type->Solid Solid Liquid Liquid Waste (Solvents, Rinsate) Waste_Type->Liquid Liquid Container Empty Container Waste_Type->Container Container Solid_Disposal Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Disposal Liquid_Disposal Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Disposal Rinse Triple Rinse with Appropriate Solvent Container->Rinse End Proper Disposal Solid_Disposal->End Liquid_Disposal->End Rinsate_Disposal Collect Rinsate as Liquid Hazardous Waste Rinse->Rinsate_Disposal Container_Disposal Dispose of Rinsed Container per Institutional Guidelines Rinse->Container_Disposal Rinsate_Disposal->Liquid_Disposal Container_Disposal->End

Caption: A decision tree outlining the proper disposal procedures for different types of waste containing this compound.

By following these guidelines, researchers can safely handle this compound, minimizing risks and ensuring the integrity of their work while protecting themselves and the environment. Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.